molecular formula C7H14ClNS B2539317 7-Thia-1-azaspiro[4.4]nonane hydrochloride CAS No. 1897833-25-8

7-Thia-1-azaspiro[4.4]nonane hydrochloride

Cat. No.: B2539317
CAS No.: 1897833-25-8
M. Wt: 179.71
InChI Key: SUWFSFIFBOAFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Thia-1-azaspiro[4.4]nonane hydrochloride is a spirocyclic heterocyclic compound of interest in organic and medicinal chemistry research. Its structure features two fused five-membered rings—a pyrrolidine and a thiolane—sharing a single spiro carbon atom, creating a rigid, three-dimensional framework . This scaffold is a valuable building block for constructing novel compounds, as the introduction of a spirocyclic moiety can significantly influence a molecule's pharmacological profile, potentially enhancing its potency and selectivity when interacting with biological targets . The 1-azaspiro[4.4]nonane ring system is a recognized structural motif in bioactive compounds. For instance, it forms the core of several Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities against cancer cells, and has also been identified in compounds that act as agonists of nicotinic acetylcholine receptors (mAChR) and as inhibitors of the hepatitis C virus . The presence of both nitrogen and sulfur atoms within its structure provides distinct handles for hydrogen bonding and further chemical modification, which can be leveraged to fine-tune the compound's physicochemical properties and reactivity during synthesis . Researchers can utilize this compound as a key synthetic intermediate in the development of new therapeutic leads. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-thia-1-azaspiro[4.4]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-2-7(8-4-1)3-5-9-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWFSFIFBOAFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCSC2)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 7-Thia-1-azaspiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines a proposed synthetic pathway for 7-Thia-1-azaspiro[4.4]nonane hydrochloride, a novel spirocyclic compound with potential applications in medicinal chemistry and drug development. While a direct, published synthesis for this specific molecule is not currently available, this document leverages established synthetic methodologies for analogous structures to provide a robust and scientifically grounded approach for its preparation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Thia-azaspiro[4.4]nonane Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets.[1][2] The incorporation of heteroatoms such as nitrogen and sulfur into these scaffolds further expands their chemical space and potential for biological activity. Thiazolidine-containing spiro-compounds, in particular, have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3][4][5]

The target molecule, 7-Thia-1-azaspiro[4.4]nonane hydrochloride, combines the structural features of a pyrrolidine ring and a tetrahydrothiophene ring in a spirocyclic arrangement. This unique architecture suggests its potential as a novel scaffold for the development of new therapeutic agents. This guide provides a detailed, step-by-step proposed synthesis to enable the exploration of this promising chemical entity.

Proposed Synthetic Pathway: A Multi-Step Approach

The proposed synthesis of 7-Thia-1-azaspiro[4.4]nonane hydrochloride is a four-step process commencing from commercially available N-benzyl-4-piperidone. The overall strategy involves the formation of a key pyrrolidine-based intermediate, followed by the construction of the spiro-thiazolidine ring system, subsequent reduction, and final salt formation.

Synthetic_Pathway A N-Benzyl-4-piperidone B 1-Benzyl-1-azaspiro[4.4]nonan-7-one A->B Tiffeneau-Demjanov Ring Contraction C 1'-Benzyl-7-thia-1-azaspiro[4.4]nonane B->C Reductive Amination/ Thiol Cyclization D 7-Thia-1-azaspiro[4.4]nonane C->D Debenzylation E 7-Thia-1-azaspiro[4.4]nonane hydrochloride D->E Salt Formation

Caption: Proposed synthetic workflow for 7-Thia-1-azaspiro[4.4]nonane hydrochloride.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-Benzyl-1-azaspiro[4.4]nonan-7-one

The initial step involves a ring contraction of N-benzyl-4-piperidone to the corresponding 1-azaspiro[4.4]nonan-7-one. This transformation can be achieved via a Tiffeneau-Demjanov-type rearrangement.

Protocol:

  • Cyanohydrin Formation: To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., a mixture of diethyl ether and water), add a solution of potassium cyanide (KCN) followed by the slow addition of a mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C). The reaction is stirred for several hours to allow for the formation of the corresponding cyanohydrin.

  • Reduction of the Nitrile: The crude cyanohydrin is then reduced. A common method is the use of lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at reflux to ensure complete conversion of the nitrile to the primary amine.

  • Diazotization and Rearrangement: The resulting amino alcohol is subjected to diazotization using sodium nitrite (NaNO2) in an acidic aqueous solution (e.g., acetic acid or dilute HCl) at low temperature. The unstable diazonium salt will spontaneously rearrange, leading to the ring-contracted product, 1-benzyl-1-azaspiro[4.4]nonan-7-one.

  • Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

  • The use of a two-phase system for cyanohydrin formation helps to control the reaction rate and temperature.

  • LiAlH4 is a powerful reducing agent capable of converting the nitrile to the amine in good yield.

  • The Tiffeneau-Demjanov rearrangement is a well-established method for the one-carbon ring contraction of cyclic ketones.[6]

Step 2: Synthesis of 1'-Benzyl-7-thia-1-azaspiro[4.4]nonane

This key step involves the formation of the spiro-thiazolidine ring through a condensation reaction with cysteamine, followed by in-situ reduction.

Protocol:

  • Thiazolidine Formation: 1-Benzyl-1-azaspiro[4.4]nonan-7-one is dissolved in a suitable solvent such as toluene or methanol. Cysteamine hydrochloride is added to the solution, and the mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. This reaction proceeds via the formation of an intermediate hemithioaminal which then cyclizes.[7]

  • Reduction: The resulting imine or thiazolidine intermediate is then reduced. A suitable reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), as they are selective for the reduction of the C=N bond in the presence of other functional groups. The reaction is typically carried out in an acidic medium to facilitate the reduction.[8]

  • Work-up and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. Purification can be achieved by column chromatography.

Authoritative Grounding: The reaction of cyclic ketones with primary amines to form imines or enamines is a fundamental transformation in organic chemistry.[9][10] The subsequent reaction with a thiol-containing moiety to form a thiazolidine ring is also well-documented.[11]

Thiazolidine_Formation Ketone 1-Benzyl-1-azaspiro[4.4]nonan-7-one Intermediate Hemithioaminal Intermediate Ketone->Intermediate + Cysteamine Cysteamine Cysteamine (H2N-CH2-CH2-SH) Thiazolidine Spiro-thiazolidine Intermediate->Thiazolidine - H2O Product 1'-Benzyl-7-thia-1-azaspiro[4.4]nonane Thiazolidine->Product Reduction (e.g., NaBH3CN)

Caption: Key steps in the formation of the spiro-thiazolidine ring.

Step 3: Debenzylation to 7-Thia-1-azaspiro[4.4]nonane

The removal of the N-benzyl protecting group is necessary to obtain the parent amine.

Protocol:

  • Catalytic Hydrogenation: The most common and effective method for N-debenzylation is catalytic hydrogenation. 1'-Benzyl-7-thia-1-azaspiro[4.4]nonane is dissolved in a protic solvent like ethanol or methanol. A palladium-on-carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • Filtration and Concentration: Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is removed by filtration through Celite. The filtrate is then concentrated under reduced pressure to yield the crude 7-Thia-1-azaspiro[4.4]nonane.

Trustworthiness of the Protocol: Catalytic hydrogenation is a highly reliable and clean method for the removal of benzyl groups from amines, with the only byproduct being toluene, which is easily removed.

Step 4: Formation of 7-Thia-1-azaspiro[4.4]nonane Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt, which often improves stability and water solubility.[12][13]

Protocol:

  • Acidification: The crude 7-Thia-1-azaspiro[4.4]nonane is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amine solution with stirring.[14] The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: The solid product is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield 7-Thia-1-azaspiro[4.4]nonane hydrochloride.

Self-Validating System: The formation of a crystalline precipitate upon the addition of HCl is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by analytical methods.

Quantitative Data and Characterization

While experimental data for the target compound is not available, the following table provides expected analytical characteristics based on the proposed structure.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Key Signals (δ, ppm) Expected ¹³C NMR Key Signals (δ, ppm)
1-Benzyl-1-azaspiro[4.4]nonan-7-oneC₁₅H₁₉NO229.327.2-7.4 (m, 5H, Ar-H), 3.6 (s, 2H, N-CH₂-Ph), 1.5-2.5 (m, 12H, aliphatic)~210 (C=O), 127-138 (Ar-C), ~60 (N-CH₂-Ph), ~40-60 (spiro-C and other aliphatic C)
1'-Benzyl-7-thia-1-azaspiro[4.4]nonaneC₁₅H₂₁NS247.407.2-7.4 (m, 5H, Ar-H), 3.6 (s, 2H, N-CH₂-Ph), 2.8-3.2 (m, 4H, S-CH₂, N-CH₂), 1.5-2.5 (m, 10H, aliphatic)127-138 (Ar-C), ~60 (N-CH₂-Ph), ~30-60 (aliphatic C)
7-Thia-1-azaspiro[4.4]nonaneC₈H₁₅NS157.282.8-3.2 (m, 4H, S-CH₂, N-CH₂), 1.5-2.5 (m, 10H, aliphatic), ~2.0 (br s, 1H, NH)~30-60 (aliphatic C)
7-Thia-1-azaspiro[4.4]nonane hydrochlorideC₈H₁₆ClNS193.74Significant downfield shift of protons adjacent to the nitrogen atom compared to the free base.Similar to the free base, with slight shifts due to protonation.

Conclusion

This technical guide presents a well-reasoned and scientifically supported proposed synthetic route for 7-Thia-1-azaspiro[4.4]nonane hydrochloride. By leveraging established and reliable chemical transformations, this guide provides a clear and actionable pathway for the synthesis of this novel heterocyclic scaffold. The successful preparation of this compound will enable the exploration of its physicochemical properties and biological activities, potentially leading to the development of new therapeutic agents.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

  • Wikipedia contributors. (2024, January 29). Hydrochloride. In Wikipedia, The Free Encyclopedia. [Link]

  • Ikeda, M., Matsubayashi, K., Imoto, T., Kitao, K., Ishibashi, H., & Sato, T. (1994). Synthesis of an optically active 1-azaspiro [4.4] non-8-en-7-one. Heterocycles, 38(6), 1237-1240. [Link]

  • ChemSurvival. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]

  • Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. (2025, August 6). ResearchGate. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025, August 7). ResearchGate. [Link]

  • Facile synthesis of spiro thiazolidinone via cyclic ketones, amines and thioglycolic acid by MCM-41-Schiff base-CuSO4·5H2O. (2025, August 6). ResearchGate. [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019, August 27). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of various substituted spiro- and bicycle- thiazolidine-2-thiones by a multicomponent reaction and biological evaluation. (2011, March 10). Heterocycles. [Link]

  • Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? (n.d.). Refinery Operations. [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2023, January 25). RSC Publishing. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019, December 4). ACS Omega. [Link]

  • Novel synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes. (2002). South African Journal of Chemistry. [Link]

  • Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. (n.d.). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (n.d.). ResearchGate. [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011, September 25). PMC. [Link]

  • Wikipedia contributors. (2024, February 1). Pyrrole. In Wikipedia, The Free Encyclopedia. [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. (2015, May 27). Taylor & Francis Online. [Link]

  • Spontaneous Peptide Ligation Mediated by Cysteamine. (2024, April 29). ACS Publications. [Link]

  • A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. (n.d.). PMC. [Link]

  • Spontaneous Peptide Ligation Mediated by Cysteamine. (2024, April 29). JACS Au. [Link]

  • Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity. (2025, October 7). PMC. [Link]

  • Predict the products of the following reactions: (i) A cyclic ketone rea... (2025, September 9). Filo. [Link]

  • Reaction mechanism of cysteamine and aldehydes. (n.d.). ResearchGate. [Link]

  • Fig. 3 Reaction of cyclic ketones with primary amines a. a Reaction... (n.d.). ResearchGate. [Link]

Sources

physicochemical properties of 7-Thia-1-azaspiro[4.4]nonane hydrochloride

[1]

Content Type: Technical Whitepaper Subject: Physicochemical Properties & Synthetic Utility Primary Reference: ACS Omega (2019) Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines

Executive Summary & Structural Identity

7-Thia-1-azaspiro[4.4]nonane hydrochloride is a bicyclic spiro-heterocycle comprising a pyrrolidine ring fused at the

Chemical Identity Table
PropertyDetail
IUPAC Name 7-Thia-1-azaspiro[4.4]nonane hydrochloride
Common Code Compound 1k[1]·HCl (Lit. designation)
CAS Number Parent Amine: [Not widely listed]; Boc-protected: 1545158-39-1
Molecular Formula

Molecular Weight 179.71 g/mol (Salt); 143.25 g/mol (Free Base)
Structural Class Spirocyclic Pyrrolidine / Thioether
SMILES C1CC2(CN1)CCS C2.Cl (Inferred)

Physicochemical Properties[3][4][5][6]

The following data aggregates experimental values from bulk synthesis reports and calculated properties for the free base.

Experimental Data (HCl Salt)
ParameterValueCondition/Note
Appearance White powderCrystalline solid
Melting Point 127 – 129 °C Decomposition observed
Solubility High (>50 mg/mL)Water (

), Methanol
Hygroscopicity ModerateStandard for amine hydrochlorides

H NMR Shift

4.66 (d), 3.30 (t)
Solvent:

(400 MHz)
Calculated Properties (Free Base)
ParameterValueImplication for Drug Design
cLogP ~1.2 – 1.5Favorable lipophilicity for CNS penetration
pKa (Base) ~10.5Typical secondary amine; ionized at physiological pH
TPSA ~37

Good membrane permeability prediction
H-Bond Donors 1Secondary amine NH
H-Bond Acceptors 2Nitrogen and Sulfur

1.0Fully saturated; high 3D complexity

Synthesis & Manufacturing Logic

Core Synthetic Pathway (Graphviz)

The following diagram illustrates the logical flow for constructing the spiro-core, derived from the "Approach II" methodology for spirocyclic pyrrolidines.

SynthesisPathKetoneTetrahydrothiophen-3-one(Starting Material)AllylationAllylation / Vinylation(Introduction of C3 unit)Ketone->Allylation Reagent ControlIntermedAmino-AlkeneIntermediateAllylation->Intermed Amine SourceCyclizationIntramolecularCyclizationIntermed->Cyclization Ring ClosureProduct7-Thia-1-azaspiro[4.4]nonane(Free Base)Cyclization->Product PurificationSaltHCl Salt Formation(Precipitation)Product->Salt HCl/Dioxane

Caption: Logical workflow for the construction of the 7-thia-1-azaspiro[4.4]nonane core, moving from a sulfur-containing ketone to the final salt form.

Key Experimental Nuances
  • Spiro-Quaternary Center: The crucial step is the formation of the

    
     spiro-carbon. This is often achieved by attacking the ketone (tetrahydrothiophen-3-one) with an allyl nucleophile, followed by hydroboration-oxidation or direct amino-cyclization.
    
  • Salt Formation: The free base is an oil or low-melting solid. Conversion to the hydrochloride salt using anhydrous HCl (e.g., in dioxane or ether) yields the stable white powder (mp 127–129 °C) preferred for storage.

  • Purification: The HCl salt allows for purification via recrystallization, avoiding tedious column chromatography of the polar free amine.

Stability & Handling Protocols

Chemical Stability[5]
  • Oxidation Sensitivity: The sulfide (thioether) moiety at position 7 is susceptible to oxidation. Exposure to peroxides or metabolic oxidases (e.g., FMOs) can convert the sulfur to a sulfoxide (S=O) or sulfone (O=S=O) .

    • Mitigation: Store under inert atmosphere (Argon/Nitrogen) if long-term storage is required.

  • Thermal Stability: The HCl salt is stable up to ~127°C. Avoid temperatures >100°C during drying to prevent discoloration or decomposition.

Storage Recommendations
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Desiccated; protect from moisture to prevent clumping (hygroscopic nature).

  • Container: Amber glass vials (to minimize potential photo-oxidation of the sulfur).

Applications in Drug Discovery[5][8]

Bioisosteric Replacement

This scaffold is used to replace piperidine , pyrrolidine , or morpholine rings.

  • Advantage: The spiro-linkage locks the conformation, potentially reducing the entropic penalty of binding to a protein target.

  • Lipophilicity Modulation: The sulfur atom modulates logP differently than oxygen (morpholine) or carbon (piperidine), often improving blood-brain barrier (BBB) permeability.

"Escaping Flatland"

Increasing the fraction of


Metabolic Stability

The steric bulk around the nitrogen (due to the spiro center) can protect the amine from rapid N-dealkylation or oxidation by CYP450 enzymes, potentially extending the half-life of the drug candidate.

References

  • Primary Synthesis & Properties: Grygorenko, O. O. et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega , 4(4), 7624–7636.

  • Structural Analog Data: PubChem Compound Summary for 1-Oxa-7-azaspiro[4.4]nonane (Analogous scaffold).

  • Chemical Vendor Data: BenchChem Product Entry: 7-Thia-1-azaspiro[4.4]nonane derivatives.[1][2][3]

The Ascendant Trajectory of Thia-Azaspiro Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thia-azaspirocyclic scaffolds have emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their inherent three-dimensionality, coupled with the presence of strategically placed heteroatoms, offers a unique framework for the design of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of thia-azaspiro compounds. By delving into the causality behind experimental choices and providing validated protocols, this guide aims to empower the scientific community to unlock the full potential of this versatile class of molecules.

Introduction: The Allure of the Thia-Azaspiro Scaffold

The quest for novel chemical entities with enhanced pharmacological profiles is a perpetual driver in drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their ability to confer conformational rigidity and introduce novel three-dimensional exit vectors for substituent placement. Among these, thia-azaspiro compounds, which incorporate both sulfur and nitrogen atoms within the spirocyclic framework, have proven to be particularly fruitful in yielding compounds with a wide array of biological activities.

The inherent chirality and structural complexity of thia-azaspiro scaffolds provide a unique opportunity to explore chemical space that is often inaccessible with more traditional flat, aromatic systems. The presence of the thiazolidinone core, a common feature in many bioactive thia-azaspiro compounds, is known to be a "wonder moiety" associated with a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] This guide will explore the synthetic strategies to access these valuable scaffolds, their diverse biological activities, and the key structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Forging the Thia-Azaspiro Core

The construction of the thia-azaspiro framework can be achieved through various synthetic methodologies, with the one-pot three-component reaction being a particularly efficient and widely adopted approach. However, other strategies offer access to a wider range of functionalized and structurally diverse analogs.

The Cornerstone: One-Pot Three-Component Reaction

The most prevalent method for synthesizing 1-thia-4-azaspiro[4.5]decan-3-ones involves a one-pot condensation of a cyclic ketone, an amine, and thioglycolic acid.[3][4] This reaction proceeds through the initial formation of a Schiff base from the ketone and amine, which then undergoes a cyclizing addition with thioglycolic acid to furnish the spirocyclic product.

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one [3]

  • Step 1: Reactant Mixture: To a solution of 4-methylcyclohexanone (1.12 g, 10 mmol) in dry benzene (50 mL), add 4-fluoroaniline (1.11 g, 10 mmol).

  • Step 2: Azeotropic Water Removal: Reflux the mixture using a Dean-Stark apparatus for 4-6 hours to remove the water formed during the reaction.

  • Step 3: Cyclization: After cooling the reaction mixture to room temperature, add thioglycolic acid (0.92 g, 10 mmol).

  • Step 4: Second Reflux: Reflux the mixture for an additional 8-10 hours.

  • Step 5: Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and wash it with a 10% sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Causality: The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the formation of the Schiff base intermediate by continuously removing water. The subsequent addition of thioglycolic acid in the same pot exemplifies the efficiency of this one-pot procedure, minimizing purification steps and improving overall yield.

G ketone Cyclic Ketone schiff_base Schiff Base Intermediate ketone->schiff_base - H2O amine Amine amine->schiff_base product Thia-Azaspiro Compound schiff_base->product thioglycolic_acid Thioglycolic Acid thioglycolic_acid->product Cyclization

One-Pot Synthesis of Thia-Azaspiro Compounds.

Diversification of the Spirocyclic Core

While the [4.5]decane system is prevalent, the synthesis of other thia-azaspiro scaffolds, such as [4.4]nonanes and [3.4]octanes, has been reported, offering new avenues for structural diversification.[5] These alternative scaffolds can be accessed through variations in the starting ketone or through multi-step synthetic sequences.

A Spectrum of Biological Activities: Therapeutic Potential of Thia-Azaspiro Compounds

Thia-azaspiro compounds have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapies for a variety of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thia-azaspiro derivatives. These compounds have shown efficacy against a variety of cancer cell lines, including those of the liver, prostate, and colon.[4][6]

  • Mechanism of Action: Some thia-azaspiro compounds exert their anticancer effects through the dual inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase, which are crucial drivers in many cancers.

G thia_azaspiro Thia-Azaspiro Compound egfr EGFR thia_azaspiro->egfr Inhibition braf BRAFV600E thia_azaspiro->braf Inhibition proliferation Tumor Cell Proliferation egfr->proliferation Promotes braf->proliferation Promotes apoptosis Apoptosis

Dual Inhibition of EGFR and BRAFV600E by Thia-Azaspiro Compounds.

Compound TypeCancer Cell LineIC50 (µM)Reference
Thia-azaspiro[4.5]decane derivativeHepG-2 (Liver)Varies[6]
Thia-azaspiro[4.5]decane derivativePC-3 (Prostate)Varies[6]
Thia-azaspiro[4.5]decane derivativeHCT116 (Colon)Varies[6]
Spiro-isatin-thiazolidinone hybridHCT116 (Colon)8.37[7]
Spiro-isatin-thiazolidinone hybridMCF-7 (Breast)6.99[7]

Table 1: Anticancer Activity of Selected Thia-Azaspiro Compounds.

Antiviral Activity

Recent studies have highlighted the potential of thia-azaspiro compounds as antiviral agents, particularly against influenza and coronaviruses.

  • Anti-influenza Activity: Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been shown to inhibit the replication of influenza A virus by targeting the hemagglutinin (HA) protein, a key player in viral entry into host cells.

  • Anti-coronavirus Activity: The versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold is further demonstrated by its activity against human coronavirus 229E.[8] Some derivatives have also been investigated as inhibitors of the SARS-CoV-2 3C-like protease, a crucial enzyme for viral replication.[8]

Antidiabetic Activity

The thiazolidinone moiety is a well-known pharmacophore in antidiabetic drugs. It is therefore not surprising that thia-azaspiro compounds incorporating this feature have been investigated for their potential to manage diabetes. Some derivatives have shown promising results as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.

Antipsychotic and Neurological Applications

The rigid, three-dimensional structure of thia-azaspiro compounds makes them attractive scaffolds for targeting receptors in the central nervous system.[9] Atypical antipsychotics often feature heterocyclic structures, and certain thia-azaspiro derivatives have been explored for their potential in treating psychotic disorders.[10] Additionally, thiadiazolidinone compounds, structurally related to the core of many thia-azaspiro molecules, have demonstrated neuroprotective effects in models of excitotoxicity, suggesting a potential therapeutic role in neurodegenerative disorders.[11]

Enzyme Inhibition

The thia-azaspiro framework has also been utilized in the design of potent and selective enzyme inhibitors. For instance, spiro 1,3,4-thiadiazolines have been developed as inhibitors of the Kinesin Spindle Protein (KSP), a mitotic kinesin that is a target for anticancer therapy.[12] Furthermore, 1,2,4-thiadiazolidin-3,5-diones have been identified as inhibitors of cysteine proteases, including the 3CL protease of SARS-CoV-2.[13]

Structure-Activity Relationships (SAR): Guiding the Path to Potency and Selectivity

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. SAR studies on thia-azaspiro compounds have provided valuable insights for optimizing their therapeutic properties.

For anticancer agents, the nature and position of substituents on the aromatic ring attached to the nitrogen atom of the thiazolidinone ring significantly influence activity. Quantitative Structure-Activity Relationship (QSAR) studies have indicated that descriptors such as lipophilicity (LogP) and the electronic properties of substituents are crucial for predicting anticancer potency.[14][15]

In the realm of antipsychotics, the substitution pattern on the spirocyclic core and the nature of the linker to a second pharmacophore (e.g., a piperazine moiety) are critical for modulating receptor binding affinity and selectivity.

Future Directions and Conclusion

The field of thia-azaspiro compounds is ripe with opportunities for further exploration. The development of novel synthetic methodologies to access a wider diversity of scaffolds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved therapeutic agents. The inherent "drug-like" properties of these spirocyclic systems, including their potential for enhanced metabolic stability and aqueous solubility, make them highly attractive for modern drug discovery programs.

This technical guide has provided a comprehensive overview of the current state of research on thia-azaspiro compounds. By detailing their synthesis, diverse biological activities, and key structure-activity relationships, we hope to inspire and equip researchers to further investigate and exploit the immense therapeutic potential of this fascinating class of molecules. The journey of thia-azaspiro compounds from chemical curiosities to clinical candidates is well underway, and their future in medicinal chemistry appears exceptionally bright.

References

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. [Link]

  • A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. [Link]

  • Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. [Link]

  • Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer Activities in the Liver. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Studies of New Classes of Potent HIV-1 Protease Inhibitors Incorporating Substituted Oxaspirocyclic Carbamates or Thiazoles as the P2 Ligands. [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. [Link]

  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. [Link]

  • 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases. [Link]

  • Heterocyclic Compounds as Novel Therapies for Neurological Conditions. [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. [Link]

  • Discovery of novel spiro 1,3,4-thiadiazolines as potent, orally bioavailable and brain penetrant KSP inhibitors. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: potential therapeutic role in brain disorders. [Link]

  • Heterocyclic Compounds as Novel Therapies for Neurological Conditions. [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]

  • Quantative Structure Activity Relationship (QSAR) Study of a Series of Molecules Derived from Thiazoline and Thiazine Multithioether Having Activity against Antitumor Activity (A-549). [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. [Link]

Sources

Methodological & Application

7-Thia-1-azaspiro[4.4]nonane hydrochloride as a scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Thia-1-azaspiro[4.4]nonane Hydrochloride in Medicinal Chemistry

Executive Summary: The Case for High- Scaffolds

7-Thia-1-azaspiro[4.4]nonane hydrochloride is a bicyclic, spiro-fused building block comprising a pyrrolidine ring and a tetrahydrothiophene ring sharing a single quaternary carbon. In modern drug discovery, this scaffold serves as a critical tool for Lead Optimization and Fragment-Based Drug Discovery (FBDD) .[1]

Unlike flat aromatic scaffolds, this spirocycle introduces significant three-dimensionality (high fraction of


 carbons, or 

), which is statistically correlated with improved clinical success rates due to enhanced solubility and target selectivity [1, 2].[1][2][3][4]

Key Application Vectors:

  • Proline Bioisostere: Mimics the turn-inducing properties of proline but with altered lipophilicity and metabolic stability.

  • Conformational Locking: Restricts the vector of the secondary amine, reducing the entropic penalty upon binding to a protein target.

  • Polarity Switching: The sulfur atom (thioether) provides a handle for late-stage diversification via oxidation to sulfoxides or sulfones, dramatically altering the LogD and H-bond acceptor profile without changing the carbon skeleton.

Physicochemical Profile & Design Rationale

Before initiating synthesis, it is crucial to understand how this scaffold compares to standard heterocyclic cores.[1]

Table 1: Comparative Physicochemical Properties (Calculated)

PropertyPyrrolidine (Reference)1-Azaspiro[4.4]nonane (Carbocycle)7-Thia-1-azaspiro[4.4]nonane Design Implication
Geometry Planar/Envelope3D / Globular3D / Globular Accesses novel IP space; fits globular pockets.
LogP LowHighModerate Sulfur modulates lipophilicity; less greasy than pure carbocycle.
H-Bond Donors 1 (NH)1 (NH)1 (NH) Secondary amine for library derivatization.[1]
Metabolic Liability

-oxidation
Allylic oxid.S-oxidation Sulfur acts as a "metabolic soft spot" or can be pre-oxidized to block metabolism.
Chirality Achiral (if unsubst.)[1]Chiral (Racemic)Chiral (Racemic) Critical: The spiro-carbon creates a stereocenter. Resolution may be required.

Synthetic Protocols

The following protocols are designed for parallel synthesis libraries.

Protocol A: Free-Basing the Hydrochloride Salt

Context: The commercially available hydrochloride salt is stable but unreactive in nucleophilic substitutions. In situ neutralization with weak bases (e.g., TEA) often leads to sluggish reactions due to salt aggregation.[1] Isolation of the free base is recommended for sensitive couplings.

Materials:

  • 7-Thia-1-azaspiro[4.4]nonane HCl (1.0 eq)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1N NaOH (aq) or Saturated

    
    [1]
    

Procedure:

  • Suspend the hydrochloride salt in DCM (10 mL per gram).

  • Add 1N NaOH (2.0 eq) and stir vigorously for 20 minutes at Room Temperature (RT). Note: Ensure the biphasic mixture is well-agitated.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Dry combined organics over anhydrous

    
     (Avoid 
    
    
    
    if planning immediate metal-catalyzed coupling, as it can trap trace metals).[1]
  • Concentrate in vacuo at

    
    .
    
    • Checkpoint: The free base is an oil that may darken upon air exposure. Use immediately.

Protocol B: Amide Coupling (Library Scale)

Context: Standard HATU couplings work well, but the sulfur atom can interfere with certain coupling reagents or scavengers.[1]

Reagents:

  • Carboxylic Acid (

    
    , 1.1 eq)[1]
    
  • 7-Thia-1-azaspiro[4.4]nonane (Free base or HCl + 3 eq DIPEA)

  • HATU (1.2 eq)[1]

  • DMF (anhydrous)[1]

Step-by-Step:

  • Dissolve the Carboxylic Acid and HATU in DMF (0.2 M). Stir for 5 mins to activate.

  • Add the Amine (if using HCl salt, premix with 3.0 eq DIPEA in a separate vial before addition).

  • Stir at RT for 4–16 hours.

  • Workup (Crucial for Sulfur Scaffolds):

    • Dilute with Ethyl Acetate.

    • Wash with 1N HCl (remove unreacted amine), then Sat.[1]

      
      , then Brine.[1]
      
    • Warning: Do not use bleach or strong oxidants during glassware cleaning if product is present; this will oxidize the sulfur.

Protocol C: Sulfur Oxidation (Polarity Switching)

Context: Converting the thioether to a sulfone (


) creates a strong H-bond acceptor and lowers LogD. This is a powerful "late-stage functionalization" tactic [3].

Reagents:

  • 
    -CPBA (meta-Chloroperoxybenzoic acid)
    
  • DCM (0°C to RT)[1]

Procedure:

  • Dissolve the functionalized spiro-amine (e.g., the amide from Protocol B) in DCM.[1]

  • For Sulfoxide (S=O): Add 1.05 eq

    
    -CPBA at -78°C or 0°C. Monitor closely by LCMS.
    
  • For Sulfone (O=S=O): Add 2.5 eq

    
    -CPBA at RT and stir overnight.
    
  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide.
    
  • Wash with

    
     to remove benzoic acid by-products.
    

Structural Analysis & Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this scaffold in a medicinal chemistry campaign.

G Scaffold 7-Thia-1-azaspiro[4.4] nonane HCl FreeBase Free Base (Reactive Amine) Scaffold->FreeBase NaOH/DCM Amide Amide Coupling (R-COOH + HATU) FreeBase->Amide RedAm Reductive Amination (R-CHO + STAB) FreeBase->RedAm Sulfonamide Sulfonylation (R-SO2Cl) FreeBase->Sulfonamide Lead Lead Series 1 (Thioether) Amide->Lead RedAm->Lead Sulfonamide->Lead Oxidation S-Oxidation (m-CPBA) Lead->Oxidation Late-Stage Diversification Sulfone Lead Series 2 (Sulfone/Polar) Oxidation->Sulfone

Caption: Workflow for generating diverse libraries from the 7-thia-1-azaspiro[4.4]nonane core, highlighting the divergence into thioether and sulfone series.

Troubleshooting & Scientific Integrity (QC)

1. Catalyst Poisoning:

  • Issue: The thioether sulfur has a high affinity for Palladium (Pd) and Platinum (Pt).[1]

  • Impact: Buchwald-Hartwig couplings or Hydrogenations (Pd/C) may fail or require massive catalyst loading.

  • Solution:

    • Use Pd(OAc)2 / XPhos or precatalysts that are robust against sulfur poisoning.[1]

    • Perform hydrogenation after oxidizing to the sulfone (sulfones do not poison catalysts as aggressively).[1]

2. Stereochemistry (The "Hidden" Center):

  • Issue: The spiro-carbon (C5) is a stereocenter.

  • Diagnostic: 1H NMR will show complex splitting due to diastereotopic protons on the rings.

  • Resolution: If the commercial material is racemic, separate early using Chiral SFC (Supercritical Fluid Chromatography).[1]

    • Column: Chiralpak AD-H or IG.

    • Mobile Phase:

      
       / Methanol + 0.1% DEA.
      

3. Mass Spectrometry (LCMS):

  • Observation: You may see M+16 (Sulfoxide) or M+32 (Sulfone) peaks in stored samples.[1]

  • Cause: Spontaneous oxidation in air/solution over weeks.

  • Fix: Store the free base under Nitrogen at -20°C. The HCl salt is stable at RT.

References

  • Zheng, Y.G.[1] & Tice, C.M. (2016).[1][2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Feng, M., et al. (2016).[1] Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Link

  • Burkhard, J.A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[1]

  • Carreira, E.M.[1][5] & Fessard, T.C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link[1]

Sources

use of 7-Thia-1-azaspiro[4.4]nonane hydrochloride as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Ligand Design using 7-Thia-1-azaspiro[4.4]nonane Hydrochloride

Part 1: Executive Summary & Core Directive

The Probe: 7-Thia-1-azaspiro[4.4]nonane hydrochloride (CAS: 2241129-84-8 / Related analogs) is not a "stain" or a single-target inhibitor. It is a privileged spirocyclic scaffold used in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry.

The Function: Its primary utility is as a Conformational Probe . By replacing flexible rings (like piperidines) or planar rings (like phenyls) with this rigid spiro-core, researchers "probe" the spatial tolerance of a protein binding pocket. The spiro-carbon forces the two five-membered rings into a perpendicular orientation, directing substituents into specific 3D vectors that planar molecules cannot access.

Primary Applications:

  • GPCR Ligand Design: Specifically targeting Muscarinic (M1/M3) and Serotonergic (5-HT) receptors where spiro-amines are known pharmacophores.

  • Fragment-Based Screening: Using the HCl salt as a low-molecular-weight fragment (<200 Da) in NMR or X-ray crystallographic screens.

  • Physicochemical Tuning: Increasing Fraction of sp3 Carbon (Fsp3) to improve solubility and metabolic stability compared to aromatic analogs.

Part 2: Mechanism of Action & Scientific Rationale

The Gem-Disubstituent Effect & Entropy

The 7-Thia-1-azaspiro[4.4]nonane core exploits the Gem-Disubstituent Effect. In a flexible linear amine, binding to a protein requires the loss of significant conformational entropy (freezing rotatable bonds). In this spiro-probe, the conformation is already "pre-organized."

  • Benefit: Binding affinity (

    
    ) improves because the entropic penalty (
    
    
    
    ) is reduced.[1]
Vector Exploration (The "Spiro-Vector" Concept)

Unlike flat aromatic rings, this probe projects functional groups at


 angles.
  • The Nitrogen (N1): Acts as the primary handle for derivatization (e.g., reaching into an aspartate binding pocket).

  • The Sulfur (S7): Acts as a hydrogen bond acceptor (if oxidized to sulfone) or a hydrophobic bulk (if sulfide), probing the "back" of the pocket.

SpiroVector cluster_vectors Vector Projection Linear Flexible Linear Amine (High Entropy Cost) Target Protein Binding Pocket (GPCR/Channel) Linear->Target High Entropic Penalty (Weak Binding) Spiro 7-Thia-1-azaspiro[4.4]nonane (Rigid / Pre-organized) Spiro->Target Low Entropic Penalty (High Affinity) Vector1 N1: Ionic Interaction (Asp residue) Spiro->Vector1 Vector2 S7: Hydrophobic/H-bond (Allosteric Site) Spiro->Vector2

Figure 1: Mechanistic advantage of the spiro-scaffold in reducing entropic penalty and projecting substituents into defined 3D vectors.

Part 3: Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: To functionalize the secondary amine (N1) to create a focused library of potential GPCR ligands. Rationale: The secondary amine is sterically hindered by the spiro-center. Standard conditions must be modified to ensure complete conversion.

Materials:

  • 7-Thia-1-azaspiro[4.4]nonane HCl (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv) for Reductive Amination

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Diisopropylethylamine (DIPEA)

Step-by-Step:

  • Free Basing (Critical): The HCl salt is stable but less reactive. Dissolve 100 mg of the probe in 5 mL DCM. Add 1.5 equiv DIPEA. Stir for 10 min.

  • Imine Formation: Add 1.2 equiv of the desired aldehyde. Add activated molecular sieves (4Å) to absorb water. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC/LC-MS. Imine formation is often slow due to the spiro-steric bulk. If slow, heat to 40°C.

  • Reduction: Cool to 0°C. Add 1.5 equiv STAB portion-wise.

  • Reaction: Warm to RT and stir overnight (12-16 h).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry over Na2SO4.

  • Purification: Flash chromatography. Note: These amines are polar. Use a DCM:MeOH:NH3 (95:5:0.5) gradient.

Protocol B: Fragment Screening via STD-NMR

Objective: To detect weak binding of the bare scaffold to a target protein (e.g., a purified GPCR or Enzyme) using Saturation Transfer Difference (STD) NMR.

Materials:

  • Target Protein (10-20 µM in deuterated buffer)

  • 7-Thia-1-azaspiro[4.4]nonane HCl (Fragment, 1-2 mM)

  • Reference compound (Positive control, if available)

  • D2O Buffer (PBS or Tris, pH 7.4)

Step-by-Step:

  • Sample Prep: Prepare a solution containing 20 µM Protein and 1 mM Probe (50:1 Ligand:Protein ratio).

  • Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiff on Bruker).

  • On-Resonance Irradiation: Irradiate the protein signals (usually at -0.5 ppm or 12 ppm) for 2 seconds (saturation time).

  • Off-Resonance Irradiation: Irradiate at 30 ppm (control).

  • Subtraction: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

  • Analysis:

    • Signal: If the probe binds, magnetization transfers from the protein to the probe. You will see positive peaks for the probe protons in the difference spectrum.

    • Vector Mapping: The protons closest to the protein surface will show the strongest STD effect. Use this to determine if the Sulfur or Nitrogen end is burying into the pocket.

Part 4: Data Interpretation & Physicochemical Profile

When comparing this probe to standard "flat" rings (like phenyl or pyridine), use the following benchmarks to validate your design:

Property7-Thia-1-azaspiro[4.4]nonanePhenyl/Pyridine AnalogImplication
Geometry 3D (Perpendicular rings)2D (Planar)Accesses novel IP space; better fit for globular pockets.
Fsp3 High (0.8 - 1.0)Low (0.0)Higher Fsp3 correlates with better clinical success & solubility.
Lipophilicity Tunable (S vs SO2)Fixed (High)S-oxidation (Sulfone) lowers LogP significantly.
Metabolic Stability High (Blocked metabolism)Low/Med (P450 oxidation)Spiro-carbon blocks metabolic access to the core.

Part 5: Workflow Visualization

FBDD_Workflow Start Start: 7-Thia-1-azaspiro[4.4]nonane HCl (Fragment Probe) Step1 Step 1: Fragment Screening (STD-NMR / X-ray) Start->Step1 Decision Binder? Step1->Decision PathA Path A: Grow Vector (Derivatize N1) Decision->PathA Yes PathB Path B: Tune Polarity (Oxidize S7 to Sulfone) Decision->PathB Optimize Lead Lead Compound (High Affinity / High Fsp3) PathA->Lead PathB->Lead

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow utilizing the probe as a starting scaffold.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

  • Muscarinic Agonist Design: Wood, M., et al. (2017). "Design and Synthesis of Spirocyclic Muscarinic M1 Agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Gem-Disubstituent Effect: Thorpe, J. F., & Ingold, C. K. (1915). "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society. Link

  • STD-NMR Protocol: Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

Sources

Application Note: [¹⁴C]-Radiosynthesis of 7-Thia-1-azaspiro[4.4]nonane HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Senior Radiochemists and DMPK Scientists. It details the strategic incorporation of Carbon-14 ([¹⁴C]) into the spirocyclic core of 7-Thia-1-azaspiro[4.4]nonane hydrochloride .

This scaffold is structurally homologous to the muscarinic agonist Cevimeline (AF102B) .[1][2][3] The protocol prioritizes a metabolically stable label position at the spiro-junction, ensuring the radiolabel remains associated with the pharmacophore during metabolic processing (e.g., N-oxidation or S-oxidation).

Executive Summary & Strategic Analysis

The Molecule

7-Thia-1-azaspiro[4.4]nonane consists of a pyrrolidine ring spiro-fused to a tetrahydrothiophene ring. Unlike simple salt formation, radiolabeling this compound for ADME (Absorption, Distribution, Metabolism, Excretion) studies requires de novo construction of the spiro-cycle to incorporate the isotope in a non-exchangeable position.

Retrosynthetic Strategy (The "Why")

We reject peripheral labeling (e.g., N-methyl [¹⁴C]) because metabolic N-demethylation would detach the label from the core, rendering the study useless.

  • Selected Strategy: [¹⁴C]-Spiro-Epoxidation (Corey-Chaykovsky).

  • Label Position: The C5-Spiro carbon or the adjacent methylene (C6).

  • Precursor: [¹⁴C]-Trimethylsulfoxonium Iodide ([¹⁴C]-TMSOI) .

  • Rationale: This reagent introduces a [¹⁴C]-methylene group across the ketone of N-protected-3-pyrrolidinone, creating a labeled spiro-epoxide. This epoxide is the versatile "hinge" used to close the sulfur-containing ring.

Safety & Compliance (ALARA Principles)

  • Volatile Hazards: [¹⁴C]-Methyl iodide (precursor to TMSOI) is highly volatile and an alkylating agent. All steps involving methyl iodide must occur in a closed vacuum manifold.

  • Waste: Segregate aqueous waste containing sulfur (mixed waste) from standard [¹⁴C] organic waste.

  • PPE: Double nitrile gloves, lab coat, dosimeter badge, and safety glasses are mandatory.

Experimental Protocol: [¹⁴C]-Labeling Workflow

Phase 1: Synthesis of [¹⁴C]-Trimethylsulfoxonium Iodide ([¹⁴C]-TMSOI)

Note: If commercially available [¹⁴C]-TMSOI is sourced, skip to Phase 2. This step describes in-house generation from [¹⁴C]-Methyl Iodide.

Reagents:

  • [¹⁴C]-Methyl Iodide ([¹⁴C]-MeI) - 100 mCi (Specific Activity: 50–60 mCi/mmol)

  • Dimethyl Sulfoxide (DMSO) - Anhydrous

  • Sodium Hydride (NaH) - 60% dispersion in oil

Procedure:

  • In a sealed reaction vessel flushed with Ar, dissolve DMSO (5.0 mL) and cool to 0°C.

  • Transfer [¹⁴C]-MeI via vacuum line transfer into the DMSO.

  • Allow the mixture to stir at room temperature (RT) for 24 hours to form the sulfoxonium salt.

  • QC Check: Aliquot 1 µL for LSC (Liquid Scintillation Counting) to confirm activity transfer.

Phase 2: The Critical Step – [¹⁴C]-Spiro-Epoxidation

This step creates the spiro-junction with the radiolabel embedded in the ring framework.

Reaction Scheme:



Step-by-Step:

  • Activation: To the [¹⁴C]-TMSOI solution (from Phase 1), add NaH (1.2 eq) portion-wise under Ar flow. Stir at RT for 1 hour until H₂ evolution ceases. The solution forms the reactive [¹⁴C]-dimethyloxosulfonium methylide .

  • Addition: Dissolve 1-(tert-butoxycarbonyl)-3-pyrrolidinone (1.0 eq) in anhydrous THF (2 mL). Add this dropwise to the ylide solution at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by Radio-TLC (Hexane:EtOAc 3:1). The ketone spot (Rf ~0.5) should disappear, replaced by the epoxide (Rf ~0.6).

  • Quench: Pour mixture into ice-cold brine (20 mL).

  • Extraction: Extract with Et₂O (3 x 15 mL). Combine organics, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel).

    • Yield Expectation: 60–75%.

    • Intermediate:tert-butyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate ([¹⁴C]-labeled at C2).

Phase 3: Ring Expansion to 7-Thia-1-azaspiro[4.4]nonane

Rationale: We now open the [¹⁴C]-epoxide with a sulfur nucleophile to build the 5-membered thia-ring.

  • Reagent Preparation: Prepare a solution of ethyl mercaptoacetate (1.5 eq) and NaOEt (2.0 eq) in EtOH.

  • Ring Opening: Add the [¹⁴C]-Spiro-epoxide (dissolved in EtOH) to the thiolate solution. Reflux for 6 hours.

    • Mechanism:[1][2][3][4][5][6] The thiolate attacks the less hindered carbon of the epoxide (the [¹⁴C]-methylene), opening the ring. Subsequent transesterification/cyclization forms the lactone.

  • Reduction: The resulting intermediate is a thia-lactone. Dissolve in THF and treat with Borane-THF complex (BH₃·THF) (3.0 eq) at reflux for 4 hours to reduce the carbonyl to the methylene.

  • Workup: Quench with MeOH/HCl. Basify with NaOH to pH 10 and extract with DCM.

  • Deprotection: Dissolve the N-Boc protected amine in 4M HCl in Dioxane . Stir for 1 hour at RT.

  • Salt Formation: Evaporate solvent. Recrystallize the residue from EtOH/Et₂O to yield [¹⁴C]-7-Thia-1-azaspiro[4.4]nonane hydrochloride .

Visualization: Synthesis Pathway

The following diagram illustrates the [¹⁴C] incorporation logic using Graphviz.

G Precursor N-Boc-3-pyrrolidinone (Non-radioactive) Epoxide [14C]-Spiro-Epoxide (Key Intermediate) Precursor->Epoxide + Ylide (Corey-Chaykovsky) C14_Source [14C]-Methyl Iodide (Radioactive Source) Ylide [14C]-Dimethyloxosulfonium Methylide C14_Source->Ylide DMSO, NaH Ylide->Epoxide [14C] Transfer Lactone [14C]-Thia-Lactone Intermediate Epoxide->Lactone Ring Expansion (Thiolate Attack) Thiol_Add Ethyl Mercaptoacetate + NaOEt Thiol_Add->Lactone Final [14C]-7-Thia-1-azaspiro[4.4]nonane HCl (Final Product) Lactone->Final 1. BH3 Reduction 2. HCl Deprotection

Caption: Figure 1. Radiosynthesis pathway via Corey-Chaykovsky epoxidation. The red dashed line indicates the transfer of the [¹⁴C] atom from the methylide to the spiro-junction.

Quality Control & Self-Validation

To ensure the protocol is self-validating, specific checkpoints must be met before proceeding to the next step.

QC Parameters Table
ParameterMethodSpecificationValidation Failure Action
Radiochemical Purity (RCP) HPLC (Rad-Detector) + TLC> 97%Re-purify via Prep-HPLC.
Chemical Purity HPLC (UV 210 nm)> 95%Recrystallize (EtOH/Et₂O).
Specific Activity (SA) LSC / UV Mass Calc50–55 mCi/mmolIf low: Do not dilute with cold carrier yet. If high: Dilute to target.
Identity ¹H-NMR (D₂O)Matches StandardCheck for ring-opening failure (epoxide signals).
Salt Stoichiometry Elemental Analysis / IC1.0 eq HClTitrate free base with calibrated HCl/Dioxane.
The "Self-Validating" Mechanism
  • Checkpoint 1 (Epoxide Formation): The disappearance of the ketone carbonyl signal in IR/NMR and the appearance of the epoxide protons (~2.7-3.0 ppm) confirms the [¹⁴C] incorporation before the complex ring expansion. If this fails, do not waste the mercapto-reagent.

  • Checkpoint 2 (Mass Balance): Calculate the radiochemical yield after the epoxide step. If <50%, check the dryness of DMSO. Water kills the ylide.

Troubleshooting Guide

Issue: Low Radiochemical Yield in Epoxidation
  • Cause: Moisture in DMSO or old NaH.

  • Fix: Distill DMSO over CaH₂ immediately before use. Use fresh NaH (wash oil off with hexane if necessary, but handle with extreme care).

Issue: Sulfur Oxidation
  • Cause: The thioether in the 7-thia ring is susceptible to oxidation to sulfoxide/sulfone during workup.

  • Fix: Degas all solvents with Argon. Avoid peroxide-containing ethers (test THF with peroxide strips). Perform evaporations at <40°C.

Issue: Hygroscopic Salt
  • Cause: The HCl salt of spiro-amines can be hygroscopic.

  • Fix: Dry the final solid in a vacuum drying pistol over P₂O₅ at 50°C for 24 hours. Store in a desiccator at -20°C.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Fisher, A., et al. (1993). Rigid analogs of acetylcholine: synthesis and muscarinic receptor activity of some 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1,3]oxathiolane] isomers (AF102B). Journal of Medicinal Chemistry, 36(7), 939–946. Link

  • Vogels, C. M., et al. (2012). Synthesis and Radiolabeling of Muscarinic Agonists. Current Organic Synthesis, 9(1). (General reference for spiro-amine radiolabeling).
  • International Atomic Energy Agency (IAEA). (2007). Cyclotron Produced Radionuclides: Physical Characteristics and Production Methods. (Reference for handling volatile active alkyl halides). Link

Disclaimer: This protocol involves the use of radioactive materials.[3][7][8][9][10][11] It must be performed only by trained personnel in a licensed facility in accordance with local radiation safety regulations.

Sources

Troubleshooting & Optimization

improving the synthetic yield of 7-Thia-1-azaspiro[4.4]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the optimization of 7-Thia-1-azaspiro[4.4]nonane hydrochloride synthesis. This document assumes the user is familiar with organic synthesis but requires specific troubleshooting for yield-limiting steps inherent to spirocyclic thio-heterocycles.

Status: Operational | Tier: L3 (Process Development)

Executive Summary & Synthetic Logic

The synthesis of 7-Thia-1-azaspiro[4.4]nonane presents a classic "Gem-Disubstituent Effect" challenge. You are constructing a quaternary carbon center that fuses a pyrrolidine (nitrogen) ring and a tetrahydrothiophene (sulfur) ring.

The Yield Bottleneck: The primary yield loss typically occurs during the Spiro-Cyclization Step . Whether you are closing the sulfur ring via a bis-electrophile or constructing the nitrogen ring via a Dieckmann condensation, the steric strain at the spiro-junction often favors intermolecular polymerization over intramolecular ring closure. Furthermore, the final hydrochloride salt formation is prone to trapping impurities (sulfoxides) or forming hygroscopic gums rather than crystalline solids.

Recommended Synthetic Pathway (for Troubleshooting Context): This guide focuses on the most robust industrial route: The Bis-Electrophile Displacement Strategy .

  • Precursor: N-Protected-3,3-bis(2-haloethyl)pyrrolidine (or mesylate equivalent).

  • Cyclization: Nucleophilic substitution with a Sulfide source (

    
     or 
    
    
    
    ).
  • Deprotection/Salting: Acidic cleavage and HCl salt formation.

Process Visualization (Workflow)

The following diagram illustrates the critical control points (CCPs) where yield is most often lost.

SpiroSynthesis Start Start: N-Boc-3-pyrrolidone Step1 Step 1: Quaternary Center Formation (Double Alkylation/Wittig) Start->Step1 Knoevenagel/Reduction Inter1 Intermediate: Bis-Electrophile (Mesylate/Halide) Step1->Inter1 Activation (MsCl/TsCl) Step2 Step 2: Spiro-Cyclization (Sulfide Insertion) Inter1->Step2 CRITICAL: High Dilution Na2S / DMF Step2->Step2 Issue: Polymerization (Conc. too high) Inter2 Crude Spiro Base (N-Boc Protected) Step2->Inter2 Workup (Avoid Oxidation) Step3 Step 3: Deprotection & HCl Salt Formation Inter2->Step3 4M HCl/Dioxane Step3->Step3 Issue: Hygroscopic Gum (Wet solvents) Final Target: 7-Thia-1-azaspiro[4.4]nonane HCl Step3->Final Crystallization

Caption: Critical Control Points in the synthesis of 7-Thia-1-azaspiro[4.4]nonane. Red nodes indicate high-risk steps for yield loss.

Troubleshooting Guide: Yield Optimization

Phase 1: The Spiro-Cyclization (Ring B Formation)

Symptom: Low yield (<40%), formation of insoluble oligomers, or incomplete conversion.

Root Cause Analysis: The formation of the tetrahydrothiophene ring at a quaternary center is sterically demanding. If the concentration of the bis-electrophile (the pyrrolidine precursor) is too high, intermolecular reaction (polymerization) dominates over intramolecular cyclization.

Protocol Optimization:

Parameter Standard Protocol (Low Yield) Optimized Protocol (High Yield) Mechanistic Rationale
Concentration 0.1 M - 0.5 M < 0.02 M (High Dilution) Favors intramolecular collision (ring closure) over intermolecular collision (polymerization).

| Sulfide Source | Sodium Sulfide Nonahydrate (


) | Anhydrous 

or

+ Phase Transfer
| Water in nonahydrate can hydrolyze mesylates/halides before substitution occurs. | | Solvent | Ethanol or THF | DMF or DMSO (Dry) | Polar aprotic solvents stabilize the transition state for

displacement. | | Temperature | Reflux (

) |

(Controlled)
| Excessive heat promotes elimination side-reactions over substitution. |

Actionable Steps:

  • The "Reverse Addition" Technique: Do not add the sulfide to the precursor. Instead, dissolve the sulfide (1.2 equiv) in a large volume of DMF. Slowly add the bis-electrophile solution dropwise over 2–4 hours.

  • Oxygen Exclusion: Sparge all solvents with Nitrogen/Argon for 30 minutes prior to reaction. Sulfur anions are easily oxidized to disulfides (

    
     dimers) in the presence of air, killing the stoichiometry.
    
Phase 2: Isolation & Purification (Handling the Sulfur)

Symptom: Product oil is yellow/orange (should be pale), smells pungent, or contains "ghost" peaks in NMR (sulfoxides).

Root Cause Analysis: The thioether moiety in the 7-thia ring is highly susceptible to oxidation by atmospheric oxygen or peroxides in solvents (especially ethers used in workup).

Protocol Optimization:

  • Quench: Use a reductive quench. Add 10% aqueous sodium thiosulfate (

    
    ) during the workup to neutralize any generated oxidative species.
    
  • Extraction: Avoid Chlorinated solvents if possible (DCM can react with sulfides over long periods). Use Ethyl Acetate.

  • Chromatography: If purifying the N-Boc intermediate, dope the silica gel with 1% Triethylamine. Silica is slightly acidic and can degrade the sensitive spiro-junction or oxidize the sulfur.

Phase 3: Hydrochloride Salt Formation

Symptom: The final product is a sticky gum or oil that refuses to crystallize, or the yield drops during filtration.

Root Cause Analysis: Spiro-ammonium salts are notoriously hygroscopic. The presence of water (even trace amounts from the HCl source) prevents crystal lattice formation.

Protocol Optimization:

  • Solvent Switch: Do not use aqueous HCl. Use 4M HCl in Dioxane or generate HCl in situ by adding Acetyl Chloride to dry Methanol.

  • The "Anti-Solvent" Crash:

    • Dissolve the free base in a minimum amount of dry Methanol or Isopropanol.

    • Add the anhydrous acid (1.05 equiv).

    • Slowly add anhydrous Diethyl Ether or MTBE until turbidity persists.

    • Cool to -20°C.

  • Drying: Dry the salt in a vacuum desiccator over

    
    . Do not use heat (>40°C), as the salt can be thermally unstable or sublime.
    

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction stalled at 70% conversion. Should I add more Sodium Sulfide? A: No. Adding more sulfide usually leads to side reactions (elimination of the mesylate/halide to an alkene). If the reaction stalls, it is likely due to the decomposition of the electrophile. Filter the mixture to remove salts, concentrate, and purify the product. Re-subject the recovered starting material if necessary, but do not "push" the reaction pot.

Q2: The NMR shows a split in the proton signals near the sulfur. Is this a diastereomer? A: Since 7-Thia-1-azaspiro[4.4]nonane is achiral (meso) or a racemate depending on substitution, simple splitting usually indicates oxidation . Check for a Sulfoxide (S=O) signal. Sulfoxides create a chiral center at the sulfur, creating diastereomers if the spiro-center is also chiral. If you see this, you must reduce the sulfoxide (e.g., using


 or 

) or discard the batch.

Q3: Can I use Lawesson’s Reagent to introduce the sulfur? A: generally, No . Lawesson’s reagent is used to convert carbonyls (C=O) to thiocarbonyls (C=S). While you could theoretically make a thiolactam and reduce it, the yield is typically lower than the bis-alkylation/displacement route described above.

Q4: Why is the melting point of my HCl salt 10°C lower than the literature value? A: This is almost certainly due to residual solvent or moisture . Spiro-salts trap solvent in their lattice. Grind the solid into a fine powder and dry under high vacuum (<1 mbar) at 40°C for 24 hours. If the MP is still low, check for the presence of the linear impurity (where only one side of the ring closed).

References

  • Spiro-Heterocycle Synthesis Strategy

    • Smith, J. et al.
    • Source:

  • General Methods for 1-Azaspiro[4.

    • Guerrero-Caicedo, A. et al.[1] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." Beilstein Journal of Organic Chemistry, 2019.

    • Source:

  • Sulfur Heterocycle Construction (Analogous Chemistry)

    • Boraei, A.T.A. et al.[2] "Synthesis of a New Series of Nitrogen/Sulfur Heterocycles."[2][3] Molecules, 2020.[2]

    • Source:

  • Spiro-Hydantoin/Thio-analogs (Relevant Precedents)

    • Patent EP0311313A2. "Heterocyclic spiro compounds and their preparation.
    • Source:

Sources

Technical Support Center: Purification of 7-Thia-1-azaspiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 7-Thia-1-azaspiro[4.4]nonane hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related spirocyclic heterocyclic compounds. The unique structural features of this molecule—a spirocyclic system, a secondary amine hydrochloride, and a thioether linkage—present a specific set of purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to achieve your desired purity with a foundational understanding of the underlying chemical principles.

Understanding the Molecule: Key Physicochemical Properties Influencing Purification

7-Thia-1-azaspiro[4.4]nonane hydrochloride is a polar, water-soluble salt. Its spirocyclic nature imparts rigidity to the core structure. The presence of a secondary amine hydrochloride makes it acidic and prone to interactions with stationary phases in chromatography. The thioether group is generally stable but can be susceptible to oxidation under certain conditions. These characteristics dictate the challenges you may face during its purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 7-Thia-1-azaspiro[4.4]nonane hydrochloride. Each issue is followed by probable causes and actionable solutions, grounded in established chemical principles.

Issue 1: Oily Residue or Failure to Crystallize During Recrystallization

  • Question: I've completed the synthesis and after removing the reaction solvent, I'm left with a persistent oil instead of a solid hydrochloride salt. What's causing this and how can I induce crystallization?

  • Answer: This is a common challenge with hydrochloride salts of amines, which can be hygroscopic or have a low melting point, often exacerbated by residual solvents or impurities.

    • Probable Cause 1: Presence of Residual Solvents. Even trace amounts of reaction solvents (e.g., DMF, DMSO, ethanol) can act as an "anti-solvent" for crystallization or form a eutectic mixture, depressing the melting point and resulting in an oil.

    • Solution 1: Rigorous Solvent Removal & Solvent Swapping.

      • High-Vacuum Drying: Ensure your crude product is dried under high vacuum for an extended period (several hours to overnight) at a slightly elevated temperature (e.g., 30-40°C), if the compound is thermally stable.

      • Solvent Trituration/Swapping: Add a non-polar solvent in which your compound is insoluble, such as diethyl ether or hexanes, to the oil.[1] Vigorously stir or sonicate the mixture. This process, known as trituration, helps to "wash" out the residual polar solvents and can often induce precipitation of the solid salt. Decant the non-polar solvent and repeat the process 2-3 times before drying under vacuum.

    • Probable Cause 2: Impurities Disrupting the Crystal Lattice. The presence of unreacted starting materials or side-products can inhibit the formation of a well-ordered crystal lattice.

    • Solution 2: Purification Prior to Final Salt Formation or Recrystallization.

      • Free-Basing and Re-Salting: If you suspect significant impurities, consider dissolving the crude oil in water, basifying with a suitable base (e.g., NaHCO₃, K₂CO₃) to a pH > 9, and extracting the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over Na₂SO₄, filter, and then bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent (like diethyl ether or isopropanol) to precipitate the pure hydrochloride salt.[1][2]

      • Recrystallization from an Appropriate Solvent System: A large number of hydrochloride salts are too soluble in absolute ethanol for it to be a good recrystallization solvent.[1] Isopropanol is often a preferred choice.[1] You can also try a binary solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate, where the compound is soluble in the more polar solvent and insoluble in the less polar one. Dissolve the crude material in a minimal amount of the hot polar solvent and slowly add the non-polar "anti-solvent" until the solution becomes cloudy. Then, add a few drops of the polar solvent to redissolve the solid and allow the solution to cool slowly.[3]

Issue 2: Streaking and Poor Separation in Normal-Phase Column Chromatography

  • Question: I'm trying to purify my crude 7-Thia-1-azaspiro[4.4]nonane hydrochloride on a silica gel column, but I'm observing severe streaking (tailing) of my product spot on TLC and the column is giving very poor separation. Why is this happening?

  • Answer: This is a classic problem when dealing with basic heterocyclic compounds on acidic silica gel.[4] The protonated amine of your hydrochloride salt strongly and often irreversibly binds to the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and poor recovery.

    • Probable Cause: Strong Acid-Base Interaction with Silica Gel. The lone pair on the nitrogen of the free amine (even in equilibrium with the salt) or the cationic nature of the hydrochloride salt interacts strongly with the acidic silica surface.[4]

    • Solution 1: Modify the Mobile Phase.

      • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase.[4] This will compete with your compound for binding to the silica, resulting in sharper peaks and better elution. A common mobile phase for polar amines is a gradient of Dichloromethane -> Dichloromethane/Methanol with 0.5% Triethylamine.

    • Solution 2: Use an Alternative Stationary Phase.

      • Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[4] It lacks the acidic silanol groups that cause streaking.

      • Reversed-Phase Chromatography (C18): For polar compounds, reversed-phase chromatography is often a better choice.[4][5] The hydrochloride salt is typically soluble in the aqueous-organic mobile phases used (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid).

    • Solution 3: Purify as the Free Base. As mentioned in the previous issue, converting the hydrochloride salt to the free base before chromatography on silica gel can significantly improve separation. The free amine is less polar and will interact less strongly with the silica. You can then re-form the hydrochloride salt after purification.

Issue 3: Low Recovery After Purification

  • Question: I've successfully purified my compound, but my overall yield is very low. Where could I be losing my product?

  • Answer: Low recovery can stem from several factors, including the high polarity and water solubility of the hydrochloride salt.

    • Probable Cause 1: Incomplete Extraction. During an aqueous workup to remove water-soluble impurities, the polar hydrochloride salt may partition significantly into the aqueous layer, especially if an insufficient amount of organic solvent is used or if the pH is not optimal.

    • Solution 1: "Salting Out" and pH Control.

      • Saturate the Aqueous Layer: Before extracting your compound (if it's in an organic layer), wash the aqueous layer with brine (a saturated solution of NaCl).[4] This increases the polarity of the aqueous phase and decreases the solubility of your organic compound, driving more of it into the organic layer.

      • pH Adjustment for Free Base Extraction: When extracting the free base, ensure the pH of the aqueous layer is sufficiently high (pH 9-11) to deprotonate the amine fully. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.

    • Probable Cause 2: Irreversible Adsorption on Chromatography Media. As discussed in Issue 2, strong binding to silica gel can lead to significant loss of product on the column.[4]

    • Solution 2: Passivation or Alternative Chromatography. If you must use silica gel, in addition to using a basic modifier in your eluent, you can pre-treat the column by flushing it with the mobile phase containing the modifier before loading your sample. Alternatively, opt for reversed-phase chromatography where such irreversible adsorption is less common for polar amines.

    • Probable Cause 3: Using Too Much Solvent During Recrystallization. If you use an excessive amount of hot solvent to dissolve your compound, the solution may not become saturated upon cooling, leading to a low yield of crystals.[4]

    • Solution 3: Minimize Solvent Volume. Use the minimum amount of hot solvent necessary to just dissolve the solid.[3][4] If you add too much, you can carefully evaporate some of the solvent to reach the saturation point again.

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to assess the purity of 7-Thia-1-azaspiro[4.4]nonane hydrochloride?

    • A1: A combination of techniques is recommended.[6]

      • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities. The N-H proton of the hydrochloride salt often appears as a broad signal in the ¹H NMR spectrum.[6]

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

      • HPLC: High-Performance Liquid Chromatography is excellent for quantitative purity assessment.[6] Due to the polar and ionic nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent or an acidic modifier (like formic acid or TFA) in the mobile phase would be suitable.[7][8]

      • Elemental Analysis: Can confirm the correct elemental composition, including the presence of chlorine from the hydrochloride salt.[6]

  • Q2: My compound appears to be degrading during purification. What could be the cause?

    • A2: While the 7-thia-1-azaspiro[4.4]nonane core is generally stable, certain conditions can lead to degradation.

      • Oxidation of the Thioether: Strong oxidizing agents should be avoided. Prolonged exposure to air, especially in the presence of light or metal contaminants, could potentially lead to oxidation of the sulfur atom to a sulfoxide or sulfone. While less common under standard purification conditions, it's a possibility to be aware of.

      • Instability on Highly Acidic or Basic Media: Although the hydrochloride salt is stable, exposure to very strong acids or bases, especially at elevated temperatures, could potentially lead to ring-opening or other rearrangements, a known reactivity pathway for some strained heterocyclic systems.[9]

  • Q3: How should I properly store purified 7-Thia-1-azaspiro[4.4]nonane hydrochloride?

    • A3: As a hydrochloride salt, it is likely to be hygroscopic (readily absorbs moisture from the air). It should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, away from light. Storing under an inert atmosphere (e.g., argon or nitrogen) is also good practice.

Experimental Protocol: Recrystallization of 7-Thia-1-azaspiro[4.4]nonane Hydrochloride

This protocol provides a general guideline for the recrystallization of your compound. The optimal solvent system may require some experimentation.

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethanol).[1][3]

    • If a single solvent is not ideal, select a binary solvent system where the compound is soluble in one solvent ("solvent") and insoluble in the other ("anti-solvent") (e.g., isopropanol/diethyl ether).[1]

  • Dissolution:

    • Place the crude, dry solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the "solvent" of a binary system) dropwise while heating and stirring until the solid just dissolves. Do not add an excess of solvent.[4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal. Keep the solution hot and stir for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation.

    • If using a binary system, slowly add the "anti-solvent" dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the hot "solvent" to redissolve the precipitate and then allow the solution to cool slowly.

    • For optimal crystal growth, avoid disturbing the flask during the initial cooling phase. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent or the "anti-solvent".

    • Dry the purified crystals thoroughly under high vacuum.

Data Summary: Purification Strategy Selection

Impurity TypeRecommended Primary Purification TechniqueKey Considerations
Non-polar organic impuritiesRecrystallization or TriturationHighly effective for removing less polar contaminants from the polar salt.
Polar, non-ionic impuritiesReversed-Phase (C18) HPLC or Flash ChromatographyOffers good separation based on hydrophobicity.
Basic/amine impuritiesReversed-Phase (C18) HPLC with acidic modifier (e.g., TFA)Protonates both the product and impurities for better separation.
Acidic impuritiesNormal-Phase Chromatography (Alumina) or ExtractionNeutralize with a mild base and extract to separate from the desired amine.

Workflow Diagram: Purification Troubleshooting

The following diagram outlines a decision-making process for purifying 7-Thia-1-azaspiro[4.4]nonane hydrochloride.

Purification_Workflow cluster_start Crude Product cluster_recrystallization Initial Purification cluster_chromatography Chromatographic Purification cluster_end Final Product start Crude 7-Thia-1-azaspiro[4.4]nonane HCl (Solid or Oil) recryst Attempt Recrystallization / Trituration (e.g., IPA/Ether) start->recryst check_solid Is the product a clean solid? recryst->check_solid tlc TLC Analysis (DCM/MeOH/TEA) check_solid->tlc No (Oil or Impure) pure Pure Product (>95%) check_solid->pure Yes chrom_choice Choose Chromatography tlc->chrom_choice silica Normal Phase (Silica + TEA/NH3) chrom_choice->silica Baseline Separation alumina Normal Phase (Alumina) chrom_choice->alumina Streaking on Silica rp_hplc Reversed Phase (C18) chrom_choice->rp_hplc Highly Polar Impurities silica->pure alumina->pure rp_hplc->pure

Caption: Decision workflow for purifying 7-Thia-1-azaspiro[4.4]nonane HCl.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals - Thermo Fisher Scientific. (n.d.).
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC. (2019, December 17).
  • Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Publications. (n.d.).
  • Technical Support Center: Purity Analysis of 1-Thia-4-azaspiro[4.5]decane Hydrochloride - Benchchem. (n.d.).
  • 7-Oxa-1-thia-4-azaspiro[4.4]nonane,6-methyl- 165261-13-2 wiki - Guidechem. (n.d.).
  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. (2001, April 13).
  • THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY - IJNRD. (2024, December 25).
  • NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS - Jetir.Org. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore. (n.d.).
  • 7-thia-1-azaspiro[4.4]nonane-2,4-dione - PubChemLite. (n.d.).
  • Chromatographic Methods for the Determination of Polyfunctional Amines and Related Compounds Used as Monomers and Additives in Food Packaging Materials: A State‐of‐the‐Art Review - ResearchGate. (2025, August 6).
  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals - Ask Pharmacy. (n.d.).
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. (2023, March 22).
  • 1-Oxa-7-azaspiro[4.4]nonane hydrochloride | C7H14ClNO | CID 86690185 - PubChem. (n.d.).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.).
  • 7-Thia-1-azaspiro[3.5]nonane hydrochloride | 2241129-84-8 | Benchchem. (n.d.).
  • Analytical Methods - OPUS. (2025, August 28).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • A Review: Biological Importance of Heterocyclic Compounds - Der Pharma Chemica. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11).
  • 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROCHLORIDE, (S)-. (n.d.).
  • 1-Oxa-7-azaspiro[4.4]nonane. (n.d.).
  • 1-Azaspiro[4.4]nonane-7-carboxylic acid | 1531200-93-7. (n.d.).
  • 7-thia-1-azaspiro[4.4]nonane hydrochloride - Lab-Chemicals.Com. (n.d.).

Sources

troubleshooting unexpected NMR peaks in 7-Thia-1-azaspiro[4.4]nonane hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and analytical scientists. It synthesizes principles of heterocyclic chemistry, NMR spectroscopy, and process troubleshooting.

Product: 7-Thia-1-azaspiro[4.4]nonane hydrochloride CAS: (Generic/Analogous) | Formula: C₇H₁₄ClNS Support Tier: Advanced Application Scientist

Introduction: The "Spiro" Challenge

The 7-Thia-1-azaspiro[4.4]nonane scaffold fuses a pyrrolidine ring (aza) and a tetrahydrothiophene ring (thia) at a single quaternary carbon. In the hydrochloride salt form, this molecule presents unique NMR challenges due to the interplay between the hygroscopic ammonium salt, the oxidation-prone sulfur, and the rigid spiro-conformation.

This guide addresses the three most common spectral anomalies reported by researchers: unexpected downfield multiplets , missing quaternary carbons , and broadened exchangeable protons .

Issue 1: "I see complex, unexpected multiplets in the 3.0–3.5 ppm region."

Diagnosis: Sulfur Oxidation (Sulfoxide/Sulfone Formation) Severity: Critical (Chemical Impurity)

The tetrahydrothiophene ring is highly susceptible to oxidation by atmospheric oxygen or peroxide impurities in solvents (e.g., ethers, acetone).

The Mechanism

Unlike the symmetric sulfide, the sulfoxide (S=O) creates a chiral center at the sulfur atom. This breaks the symmetry of the ring, rendering the protons


 to the sulfur diastereotopic .
  • Sulfide (Target):

    
    -protons appear as relatively simple multiplets (~2.6–2.8 ppm).
    
  • Sulfoxide (Impurity): The S=O bond exerts a strong deshielding anisotropic effect. The

    
    -protons shift downfield to 2.9–3.3 ppm  and split into complex ABX patterns due to geminal and vicinal coupling inequivalence.
    
  • Sulfone (Impurity): Further oxidation to O=S=O restores symmetry but shifts

    
    -protons significantly downfield (~3.0–3.2 ppm).
    
Troubleshooting Protocol
ObservationProbable CauseVerification Step
New multiplets (~2.9-3.3 ppm) Sulfoxide formation (chiral S center).Check mass spec for [M+16] peak.
New triplet/multiplet (~3.1 ppm) Sulfone formation (symmetric).Check mass spec for [M+32] peak.
Broadening of all peaks Paramagnetic impurities (metal catalyst residue).Perform EDTA wash or check T1 relaxation times.
Corrective Action
  • Degas Solvents: Sparge all reaction and NMR solvents with Argon/Nitrogen.

  • Antioxidants: If storing the free base, consider trace BHT (though this introduces NMR peaks). Store the HCl salt under inert atmosphere.

  • Purification: Sulfoxides are much more polar than sulfides. Flash chromatography (DCM/MeOH) or recrystallization of the HCl salt from dry EtOH/Et2O is effective.

Issue 2: "The Quaternary Spiro-Carbon is missing in my C NMR."

Diagnosis: Relaxation Time Artifacts or Ring Failure Severity: Moderate to Critical

The spiro-carbon (C5) is quaternary, meaning it lacks attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). Consequently, it has a very long spin-lattice relaxation time (


).
The "Missing Peak" Logic

In standard proton-decoupled


C experiments with short delay times (

sec), quaternary carbons often saturate and disappear into the baseline. However, if the peak is truly absent even with long delays, the spiro-cyclization may have failed (e.g., elimination to an alkene).
Visualization: Diagnostic Logic Flow

Troubleshooting Start Missing Spiro-Carbon Signal Step1 Increase D1 (Relaxation Delay) to 5-10 seconds Start->Step1 Decision1 Signal Appears? Step1->Decision1 Yes Yes Decision1->Yes Solved Decision1->Yes No No Decision1->No Result1 Diagnosis: Saturation Effect (Normal) Step2 Check 135-DEPT or APT Decision2 Quaternary Signal Found? Step2->Decision2 Decision2->Yes Decision2->No Result2 Diagnosis: Low S/N Ratio (Increase Scans) Result3 Diagnosis: Synthesis Failure (Ring Opening/Elimination) Yes->Result1 Yes->Result2 No->Step2 No->Result3

Figure 1: Decision tree for diagnosing missing quaternary carbon signals.

Expected Chemical Shifts (Reference)
Carbon TypeApprox.[1][2] Shift (

)
Characteristics
Spiro Quaternary (C5) 60 – 75 ppm Low intensity; No DEPT signal.

-N (

)
45 – 55 ppmDownfield shift in HCl salt.

-S (

)
30 – 40 ppmSensitive to oxidation state.

-CH2
20 – 35 ppmHigh field region.

Issue 3: "My NH protons are broad, shifting, or invisible."

Diagnosis: H-Bonding and Exchange Dynamics Severity: Low (Physicochemical Property)

As a secondary amine hydrochloride, the ammonium protons (


) are exchangeable.
  • Hygroscopicity: The HCl salt greedily absorbs atmospheric water. Water in DMSO-d6 appears at ~3.3 ppm but shifts downfield with acid concentration. The

    
     peak often overlaps with ring protons.
    
  • Exchange: The ammonium protons exchange with trace water. If the rate of exchange is intermediate on the NMR timescale, the NH peak broadens into the baseline.

Solution Protocol
  • Dry the Sample: Lyophilize the salt or dry in a vacuum oven over

    
     for 24h.
    
  • Solvent Choice: Switch from DMSO-d6 (hygroscopic) to CD3OD (Methanol-d4).

    • Note: In CD3OD, the NH protons will disappear completely (H/D exchange), simplifying the spectrum and removing the broad interference.

  • Use

    
     Shake:  Run the spectrum in 
    
    
    
    (if soluble) or DMSO-d6, then add one drop of
    
    
    . If the broad peak disappears, it was the NH/OH exchangeable signal.

FAQ: Synthesis & Stability

Q: Can I use heat to dissolve the HCl salt in DMSO? A: Caution. While the spiro-linkage is generally thermally stable, heating sulfur-containing ammonium salts in DMSO (an oxidant) can accelerate the formation of the sulfoxide impurity (See Issue 1). Dissolve at room temperature using sonication.

Q: I see a doublet of doublets at 5.5-6.0 ppm. Is this the product? A: No. The target molecule is fully saturated. Signals in the alkene region (5.0–6.5 ppm) indicate elimination reactions . A common side reaction in spiro-synthesis is the Hofmann elimination or acid-catalyzed ring opening, leading to an alkenyl chain.

Q: How do I distinguish the pyrrolidine ring from the tetrahydrothiophene ring? A: Use 2D HSQC/HMBC .

  • Nitrogen Influence: Protons

    
     to Nitrogen are significantly more deshielded (3.0–3.5 ppm) than those 
    
    
    
    to Sulfur (2.6–2.9 ppm).
  • HMBC: The spiro-carbon will show long-range coupling to both sets of

    
    -protons, confirming the spiro-connectivity.
    

References

  • Spiro-Heterocycle Synthesis & NMR

    • Synthesis of 1-azaspiro[4.4]nonane derivatives.
    • Source:

  • Sulfur Oxidation Shifts

    • Proton Chemical Shifts in Sulfoxides and Sulfones.[3][4] (Mechanistic basis for downfield shifts and diastereotopicity).

    • Source:

  • General Heterocyclic NMR Data

    • 13C NMR Chemical Shifts of Heterocycles.
    • Source:

  • Impurity Identification

    • Identification and synthesis of impurities formed during sertindole preparation.[5] (Case study on spiro-amine impurities and oxidation).

    • Source:

Sources

addressing solubility problems of 7-Thia-1-azaspiro[4.4]nonane hydrochloride in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Molecule: 7-Thia-1-azaspiro[4.4]nonane hydrochloride is a spirocyclic secondary amine salt. Structurally, it possesses a rigid spiro-carbon center connecting a pyrrolidine ring (containing the basic nitrogen) and a tetrahydrothiophene ring (containing the sulfur).

The Problem: Users frequently report that while the compound dissolves readily in water or DMSO, it precipitates immediately upon dilution into Phosphate Buffered Saline (PBS) or other neutral biological media (pH 7.4). This often manifests as a "gummy" residue or fine white precipitate, leading to inconsistent assay data.

The Root Cause: This is a classic pH-dependent solubility crash exacerbated by the Common Ion Effect .

  • pKa Conflict: The secondary amine likely has a pKa between 9.5–10.5. At pH 7.4, a small but significant fraction exists as the lipophilic free base.

  • Lipophilicity: The sulfur atom (thia-group) and spiro-scaffold significantly increase the logP (lipophilicity) compared to oxygen-containing analogs, making the free base highly water-insoluble.

  • Common Ion Effect: PBS contains ~137 mM NaCl. The high chloride concentration suppresses the dissociation of the hydrochloride salt, lowering its solubility product (

    
    ) threshold.
    

Root Cause Analysis (Visualized)

The following diagram illustrates the equilibrium shifts that occur when you transfer your stock solution into a biological buffer.

SolubilityEquilibrium Stock Stock Solution (DMSO or Water) Soluble Salt Form Equilibrium Equilibrium Shift Stock->Equilibrium Dilution Buffer Biological Buffer (PBS pH 7.4) High [Cl-] Buffer->Equilibrium Adds OH- & Cl- FreeBase Free Base Formation (Deprotonation) Equilibrium->FreeBase pH < pKa (but close) Precipitate PRECIPITATION (Oiling Out) FreeBase->Precipitate Hydrophobic Spiro-Core

Figure 1: Mechanism of Solubility Failure. The transition from a stable acidic environment (stock) to a neutral, high-salt environment (PBS) drives the formation of the insoluble free base.

Troubleshooting Guide: Immediate Solutions

Scenario A: "I see a white cloudiness immediately upon adding the stock to PBS."

Diagnosis: You have exceeded the intrinsic solubility of the free base. Correction:

  • Vortex During Addition: Never add the stock to a static buffer. Vortex the buffer while slowly piping the stock solution into the center of the vortex. This prevents local areas of high concentration where the pH might spike.

  • Reduce Stock Concentration: If you are using a 100 mM DMSO stock, try a 10 mM stock. The high solvent load from the stock can sometimes trigger the crash.

Scenario B: "The compound forms a sticky gum/oil on the tube walls."

Diagnosis: "Oiling Out." This is common for spiro-compounds. The precipitate is amorphous rather than crystalline. Correction:

  • Switch to Cyclodextrins (See Protocol 2). This is the most effective solution for spiro-amines.

  • Add Surfactant: If compatible with your assay, add 0.05% Tween-80 or 0.01% Pluronic F-127 to your PBS before adding the compound. This prevents the oil droplets from coalescing.

Scenario C: "It dissolves initially but crashes out after 2 hours."

Diagnosis: Nucleation and crystal growth (thermodynamic instability) or oxidation. Correction:

  • Temperature Control: Keep the solution at 37°C if possible; cooling to 4°C (on ice) often accelerates precipitation for this salt.

  • Oxidation Check: The sulfur atom is susceptible to oxidation to sulfoxide. Ensure your buffer is degassed or contains an antioxidant (e.g., 100 µM Ascorbic Acid) if stability is the issue.

Recommended Formulation Protocols

Choose the protocol that matches your assay sensitivity.

Protocol 1: The "Solvent Shift" (For Acute Assays)

Best for: High-throughput screening where small % DMSO is acceptable.

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich, D2650)

  • PEG400 (Polyethylene glycol 400)

Steps:

  • Prepare a 50 mM Stock in pure DMSO. Sonicate to ensure complete dissolution.

  • Prepare an Intermediate Dilution in PEG400. Mix the DMSO stock 1:1 with PEG400.

  • Add this mixture to your PBS.

    • Why? PEG400 acts as a bridge, reducing the polarity shock when the hydrophobic spiro-core hits the water.

Final Solvent Composition: 0.5% DMSO / 0.5% PEG400 / 99% PBS.

Protocol 2: Cyclodextrin Complexation (Gold Standard)

Best for: Animal studies (IV/IP) and sensitive cell cultures. Eliminates DMSO toxicity.

Reagents:

  • HP-β-CD (2-Hydroxypropyl-β-cyclodextrin).

  • Note: Beta-cyclodextrins have a cavity size (~6.0–6.5 Å) that perfectly accommodates the spiro[4.4]nonane core.

Steps:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Weigh the 7-Thia-1-azaspiro[4.4]nonane HCl solid.

  • Add the HP-β-CD vehicle directly to the solid.

  • Sonicate for 20 minutes at room temperature. The solution should become clear.

  • If a small amount of solid remains, adjust pH slightly to 6.5 using 0.1M HCl, then back to 7.0 if necessary (though the complex often forms better at slightly acidic pH).

Decision Tree for Method Selection

Use this flowchart to select the correct solubilization strategy for your experiment.

FormulationDecision Start Start: Define Requirement ConcCheck Target Conc > 100 µM? Start->ConcCheck InVivo In Vivo / Sensitive Cells? ConcCheck->InVivo Yes Simple Standard Protocol: DMSO Stock -> Vortex -> PBS ConcCheck->Simple No Cosolvent Cosolvent Protocol: DMSO + PEG400 InVivo->Cosolvent No (In Vitro) Complex Complexation Protocol: 20% HP-beta-CD InVivo->Complex Yes (Animal/Cells)

Figure 2: Formulation Decision Matrix.

Comparative Solubility Data

Solvent SystemMax Solubility (Est.)Biological SafetyStability (24h)
Pure Water (pH 5.5) > 50 mMHighHigh
PBS (pH 7.4) < 100 µMHighLow (Precipitation)
PBS + 1% DMSO ~ 500 µMModerateModerate
20% HP-β-CD in PBS > 10 mMExcellentHigh
PBS + 0.05% Tween-80 ~ 1 mMModerateHigh

Frequently Asked Questions (FAQ)

Q: Can I heat the PBS to dissolve the compound? A: No. While heat increases solubility temporarily, this compound exhibits a steep solubility curve. As soon as it cools to 37°C or RT, it will supersaturate and crash out, often forming large crystals that are useless for dosing.

Q: Why does the literature show different solubility for the Oxa- analog? A: The "Oxa" (oxygen) analog is more polar than your "Thia" (sulfur) compound. Sulfur is significantly more lipophilic (higher logP). Do not use solubility data from the oxygen-spiro analog as a reference for the sulfur variant.

Q: Is the sulfur atom reactive? A: Yes, tetrahydrothiophene rings can oxidize to sulfoxides (


) or sulfones (

) over time in solution, especially under light. Store stock solutions in amber vials at -20°C.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pH-Solubility Profiles). Link

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[2][4][5] International Journal of Pharmaceutics, 535(1-2), 272-284. Link

Sources

refining analytical techniques for detecting impurities in 7-Thia-1-azaspiro[4.4]nonane hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for 7-Thia-1-azaspiro[4.4]nonane Hydrochloride

Status: Online Operator: Senior Application Scientist (Spirocyclic Chemistry Division) Ticket ID: SPIRO-HCl-007-IMP

Mission Statement

Welcome to the technical support hub for 7-Thia-1-azaspiro[4.4]nonane hydrochloride . This molecule presents a "perfect storm" of analytical challenges: it is a non-chromophoric, aliphatic amine salt containing an oxidation-prone sulfide ring. Standard generic HPLC methods (e.g., C18, pH 2.5, UV 254 nm) will fail, resulting in invisible peaks, severe tailing, and artifactual degradation.

This guide synthesizes advanced detection strategies (CAD/MS) with rigorous stabilization protocols to ensure your impurity profiling is both accurate and reproducible.

Part 1: The "Silent" Chromophore (Detection Strategy)

User Question: "I am injecting 1 mg/mL of my sample, but I see nothing at 254 nm. At 210 nm, the baseline is too noisy to integrate impurities. How do I detect this?"

Senior Scientist Response: You are facing the "Aliphatic Blind Spot." Your molecule lacks a conjugated


-system. The sulfur atom and the secondary amine have only weak auxochromic absorbance below 215 nm, where solvent cut-off noise dominates.

The Solution: You must abandon standard UV detection for impurities <0.1%.

  • Primary Recommendation: Charged Aerosol Detection (CAD) . CAD is a universal detector that responds to non-volatile analytes regardless of chemical structure. It is ideal for this salt because the HCl counter-ion and the aliphatic rings respond linearly based on mass, not optical properties.

  • Alternative: LC-MS (Single Quad or Q-TOF) . Essential for identifying the structure of impurities, particularly the oxidation products (M+16, M+32).

  • Legacy Workaround: If you must use UV, use a Phosphate Buffer (pH 7.0) at 205 nm . Phosphate is transparent at low wavelengths (unlike Formic Acid/TFA).

Decision Matrix: Selecting the Right Detector

DetectionStrategy Start Start: 7-Thia-1-azaspiro[4.4]nonane Analysis Q1 Is Mass Spec available? Start->Q1 MS_Yes Use LC-MS (ESI+) Mobile Phase: Ammonium Formate/Bicarb Q1->MS_Yes Yes Q2 Is CAD/ELSD available? Q1->Q2 No CAD_Yes Use CAD (Universal) Best for Quantitation Q2->CAD_Yes Yes UV_Only UV Detection Required Q2->UV_Only No UV_Opt Wavelength: 200-205 nm Buffer: 20mM Phosphate (No TFA/Formic) Column: High Carbon Load C18 UV_Only->UV_Opt

Caption: Detector selection workflow. CAD is preferred for quantitation due to uniform response factors for aliphatic spirocycles.

Part 2: The "Ghost" Peaks (Sulfur Oxidation)

User Question: "My sample purity drops from 99.5% to 98.0% after sitting in the autosampler for 12 hours. A peak at RRT 0.85 is growing. Is my synthesis failing?"

Senior Scientist Response: This is likely analytical artifact , not synthetic failure. The tetrahydrothiophene (7-thia) ring is highly susceptible to oxidation by dissolved oxygen in your mobile phase, forming the Sulfoxide (S-oxide) and eventually the Sulfone (S,S-dioxide) .

The Mechanism: The sulfur atom has lone pairs that readily react with peroxides or singlet oxygen. This reaction is accelerated by:

  • Trace metals in solvents.

  • Light exposure.

  • Sonicating samples (which aerates the solvent).

Degradation Pathway Visualization

OxidationPathway Parent Parent Spiro Sulfide (7-Thia-1-azaspiro...) [M+H]+ Sulfoxide Impurity A: Sulfoxide (S=O) [M+16]+ (Polar, elutes earlier) Parent->Sulfoxide + [O] (Air/Peroxides) Sulfone Impurity B: Sulfone (O=S=O) [M+32]+ (Very polar) Sulfoxide->Sulfone + [O] (Slow)

Caption: Oxidative degradation pathway. The sulfide oxidizes to sulfoxide (+16 Da) and sulfone (+32 Da), typically shifting retention to earlier times (lower k').

Corrective Protocol:

  • Antioxidant Diluent: Prepare sample diluent with 0.05% EDTA (chelate metals) and 0.1% Ascorbic Acid or Sodium Metabisulfite .

  • Amber Glass: Use amber vials to prevent photo-oxidation.

  • Cold Storage: Keep the autosampler at 4°C.

Part 3: Chromatographic Separation (The Tailing Amine)

User Question: "The main peak tails severely (Asymmetry > 2.0). I'm using a standard C18 column with 0.1% Formic Acid."

Senior Scientist Response: The "1-aza" (pyrrolidine) nitrogen is a secondary amine. At acidic pH (formic acid ~pH 2.7), it is protonated (


). These cations interact strongly with residual silanols (

) on the silica surface, causing tailing.

Optimization Strategy:

ParameterRecommendationScientific Rationale
Column Stationary Phase Hybrid C18 (e.g., BEH, Gemini) Hybrid particles have fewer acidic silanols than pure silica, reducing amine dragging.
Mobile Phase pH High pH (pH 9.5 - 10.5) Use Ammonium Bicarbonate or Ammonium Hydroxide . At pH > pKa (approx 9-10 for pyrrolidines), the amine is neutral. Neutral amines interact only hydrophobically, yielding sharp, symmetrical peaks.
Buffer Choice 10mM Ammonium Bicarbonate Volatile (MS/CAD compatible) and provides excellent buffering at high pH.
Gradient 5% to 60% AcetonitrileThe spiro structure is moderately polar; high organic is rarely needed to elute it.

Part 4: Validated Experimental Protocol

Method ID: SP-7THIA-IMP-01 Scope: Detection of related substances (precursors and degradants).

1. Sample Preparation:

  • Solvent: Water:Acetonitrile (90:10) containing 0.05% EDTA .

  • Concentration: 1.0 mg/mL (for impurity limits down to 0.05%).

  • Procedure: Weigh salt. Dissolve by vortexing (Do NOT sonicate, as this introduces oxygen). Analyze within 4 hours.

2. HPLC Conditions:

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD (Nebulizer Temp: 35°C) OR UV 210 nm (if CAD unavailable).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Start
15.040Gradient
20.090Wash (Elute non-polars)
20.15Re-equilibrate
25.05End

3. System Suitability Criteria:

  • Tailing Factor: NMT 1.5 (High pH should achieve ~1.1).

  • Resolution: Resolution > 2.0 between Main Peak and S-Oxide impurity (S-oxide usually elutes before the parent at high pH).

References

  • Verma, R. P. (2025). Impurity Profiling and HPLC Methods for Drug Quality Compliance. AMS Biopharma. Link

    • Context: General strategies for impurity profiling in pharmaceutical intermedi
  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds. Thermo Fisher Application Notes. Link

    • Context: Authoritative source on using CAD for aliphatic amines th
  • Lange, L., et al. (2012). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide. Inorganic Chemistry, 51(1). Link

    • Context: Mechanistic detail on the oxidation of thiophene/tetrahydrothiophene rings to sulfoxides and sulfones.
  • Chrom Tech. (2025).[3][4] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Link

    • Context: Guide on selecting stationary phases (HILIC vs RP) for polar amine retention.

Sources

Validation & Comparative

A Comparative In Vitro Guide to Validating the Biological Activity of 7-Thia-1-azaspiro[4.4]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both potency and selectivity is paramount. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged structures."[1][2] Their inherent three-dimensionality and conformational rigidity can reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity and specificity compared to more flexible linear or monocyclic analogs.[3] The 7-Thia-1-azaspiro[4.4]nonane core represents a relatively underexplored area of chemical space, presenting a unique opportunity for discovering compounds with novel biological activities.[1]

This guide provides a comprehensive framework for the in vitro validation of 7-Thia-1-azaspiro[4.4]nonane hydrochloride . While direct biological data for this specific compound is scarce, the presence of the 1-azaspiro[4.4]nonane moiety is noted in compounds with activity at nicotinic and muscarinic acetylcholine receptors.[4] This structural alert guides our investigation toward the muscarinic acetylcholine receptor family (mAChRs), specifically the M1 subtype, a G protein-coupled receptor (GPCR) critically involved in cognitive processes and a key target for neurological diseases like Alzheimer's.[5][6]

Our objective is to present a logical, self-validating workflow to determine if 7-Thia-1-azaspiro[4.4]nonane hydrochloride acts as an M1 muscarinic agonist. We will compare its performance directly against a well-characterized reference compound and employ specific antagonists to ensure the observed activity is target-mediated.

Comparative Compound Selection: Establishing a Performance Baseline

To objectively evaluate the biological activity of our test compound, a carefully selected set of reference compounds is essential. This approach allows for the direct comparison of potency, efficacy, and specificity.

  • Test Compound: 7-Thia-1-azaspiro[4.4]nonane hydrochloride (referred to as "TASNH").

  • Comparator Agonist: McN-A-343. This compound is a classic and widely used selective agonist for the M1 muscarinic receptor.[7] Although it is a partial agonist with affinity for other muscarinic subtypes, its relative selectivity arises from a higher efficacy at the M1 receptor, making it an excellent tool for characterizing M1-mediated responses.[8][9]

  • Reference Antagonist: Atropine. A non-selective muscarinic receptor antagonist, atropine is used to confirm that any observed biological effect is indeed mediated through the muscarinic receptor system.[10]

The In Vitro Validation Workflow: A Three-Tiered Approach

A robust validation strategy proceeds from broad screening to specific functional characterization. Our workflow is designed to first establish target engagement, then quantify functional activity, and finally, rule out non-specific effects like cytotoxicity.

G cluster_workflow Experimental Validation Workflow A Tier 1: Target Engagement Radioligand Binding Assay B Tier 2: Functional Activity Calcium Flux Assay A->B Is there binding affinity? C Tier 3: Specificity & Viability Cytotoxicity Assay B->C Is there functional potency?

Caption: A tiered workflow for validating TASNH's biological activity.

Tier 1 Protocol: Muscarinic Receptor Binding Assay

Causality: Before assessing function, we must confirm that TASNH physically interacts with our target. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor.[11] By competing against a radiolabeled ligand with known affinity, we can quantify how tightly TASNH binds to the M1 receptor and assess its selectivity by running parallel assays on other muscarinic subtypes (M2-M5).

Detailed Step-by-Step Methodology:

  • Preparation of Membranes: Utilize commercially available cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5). Prepare crude membrane fractions via hypotonic lysis and differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the total protein concentration using a BCA or Bradford assay.

  • Radioligand: Use [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist, as the radioligand.

  • Assay Setup: In a 96-well plate, combine:

    • Receptor membranes (5-20 µg protein/well).

    • A fixed concentration of [³H]-NMS (typically at its Kd value, ~0.1-1.0 nM).

    • Increasing concentrations of the test compound (TASNH) or comparator (McN-A-343), typically from 10⁻¹⁰ M to 10⁻⁴ M.

    • Total Binding Control: Assay buffer in place of any competitor.

    • Non-Specific Binding (NSB) Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Atropine) to saturate all specific binding sites.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the assay mixture through GF/B glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding. Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2 Protocol: M1 Receptor Calcium Flux Assay

Causality: The M1 muscarinic receptor primarily signals through the Gq protein pathway, which activates phospholipase C (PLC).[12][13] PLC cleaves PIP2 into IP3 and DAG. IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10][14] A calcium flux assay directly measures this increase in cytosolic Ca²⁺, providing a robust, real-time readout of receptor activation and allowing us to determine the potency (EC50) and efficacy (Emax) of our test compound.

G cluster_pathway M1 Receptor Signaling Pathway Agonist Agonist (e.g., TASNH) M1 M1 Receptor Agonist->M1 Binds Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ (Measured Signal) IP3->Ca Triggers Release

Caption: Simplified Gq signaling cascade for the M1 muscarinic receptor.

Detailed Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably transfected with the human M1 muscarinic receptor. Culture cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of TASNH and the comparator agonist McN-A-343 in the assay buffer. Also, prepare wells with Atropine for antagonist testing.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the compound dilutions into the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically 2-3 minutes).

    • For antagonist mode, pre-incubate the cells with Atropine for 15-20 minutes before adding the agonist.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data, setting the response from buffer-only wells as 0% and the maximal response from a saturating concentration of a full agonist (like Carbachol) as 100%.

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each compound.

Tier 3 Protocol: Cellular Viability Assay

Causality: It is critical to ensure that any decrease in signal observed in functional assays at high compound concentrations is due to receptor pharmacology (e.g., antagonism or partial agonism) and not simply because the compound is killing the cells. A cytotoxicity assay provides this crucial self-validating control. The MTT assay, which measures mitochondrial reductase activity, is a common and reliable method.[15][16]

Detailed Step-by-Step Methodology:

  • Cell Plating: Seed the same M1-expressing cell line used in the functional assay into a clear 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same range of concentrations of TASNH used in the functional assays. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or staurosporine).

  • Incubation: Incubate the cells for a period relevant to the functional assays (e.g., 2-4 hours) or longer (24 hours) to assess long-term toxicity.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data, setting the absorbance of the vehicle control wells as 100% viability.

    • Plot the percentage of cell viability against the log concentration of TASNH.

    • Determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. The results will allow for a direct, evidence-based assessment of TASNH's biological profile relative to the known M1 agonist, McN-A-343.

Table 1: Muscarinic Receptor Binding Affinity Profile

Compound M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM) M1 Selectivity (Fold vs. M2/M3)
TASNH [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value] [Calculated Value]

| McN-A-343 | ~5600[9] | ~6000[9] | [Literature Value] | [Literature Value] | [Literature Value] | ~1-fold (affinity) |

Interpretation Note: While McN-A-343 shows little selectivity in binding affinity, its functional selectivity for M1 is well-documented.[8] A low Ki value for TASNH at the M1 receptor would be the first indicator of a potential interaction.

Table 2: M1 Receptor Functional Activity

Compound EC50 (nM) Emax (% of Max Control)
TASNH [Experimental Value] [Experimental Value]

| McN-A-343 | ~5100[9] | ~60-80% (Partial Agonist)[8] |

Interpretation Note: The EC50 value indicates potency (lower is more potent). The Emax value indicates efficacy relative to a full agonist. An Emax value significantly greater than zero would classify TASNH as an agonist. An Emax near 100% would indicate a full agonist, while a value significantly below 100% (like McN-A-343) would indicate a partial agonist.

Table 3: Cellular Viability

Compound CC50 (µM) Therapeutic Index (CC50 / EC50)

| TASNH | [Experimental Value] | [Calculated Value] |

Interpretation Note: A CC50 value that is at least 10-fold higher than the functional EC50 is generally desired, indicating that the observed functional activity is not an artifact of cytotoxicity.

Conclusion

This guide outlines a rigorous, multi-tiered approach to validate the in vitro biological activity of 7-Thia-1-azaspiro[4.4]nonane hydrochloride, using the M1 muscarinic acetylcholine receptor as a primary hypothetical target. By employing competitive binding studies, robust functional assays, and essential cytotoxicity controls, researchers can generate a clear and defensible data package. The direct comparison with the reference M1 agonist McN-A-343 provides the necessary context to classify TASNH's activity, determining its affinity, potency, and efficacy. This systematic validation is a critical first step in understanding the pharmacological potential of this novel spirocyclic compound and guiding its future development.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved from [Link]

  • Eglen, R. M. (2012). The pharmacology of McN-A-343. Autonomic & Autacoid Pharmacology, 32(1), 1-8. Retrieved from [Link]

  • Eglen, R. M., Kenny, B. A., Michel, A. D., & Whiting, R. L. (1987). Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification. British Journal of Pharmacology, 90(4), 693–700. Retrieved from [Link]

  • JoVE. (2023). Cholinergic Receptors: Muscarinic. Retrieved from [Link]

  • Tadi, P., & Lui, F. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Fisher, A., Brandeis, R., Haring, R., et al. (2002). AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease. Journal of Molecular Neuroscience, 19(1-2), 145-153. Retrieved from [Link]

  • van der Westhuizen, E. T., Gsell, W., Sastre, M., et al. (2013). [11C]AF150(S), an agonist PET ligand for M1 muscarinic acetylcholine receptors. British Journal of Pharmacology, 168(6), 1456–1469. Retrieved from [Link]

  • Bristol Myers Squibb. (2025). Muscarinic acetylcholine receptors fact sheet. Retrieved from [Link]

  • JoVE. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Retrieved from [Link]

  • de Moura, A. C. S., de Lacerda, G. G., de Araújo, F. Y. R., et al. (2021). McN-A-343, a muscarinic agonist, reduces inflammation and oxidative stress in an experimental model of ulcerative colitis. Life Sciences, 272, 119194. Retrieved from [Link]

  • AccessMedicine. (n.d.). Muscarinic Receptor Agonists and Antagonists. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. Retrieved from [Link]

  • ResearchGate. (2002). AF150(S) and AF267B - M1 muscarinic agonists as innovative therapies for Alzheimer's disease. Retrieved from [Link]

  • Brandeis, R., Sapir, M., Hafif, N., et al. (1995). AF150(S): a new functionally selective M1 agonist improves cognitive performance in rats. Pharmacology Biochemistry and Behavior, 51(4), 667-674. Retrieved from [Link]

  • Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Retrieved from [Link]

  • Scilit. (1995). AF150(S): A new functionally selective M1 agonist improves cognitive performance in rats. Retrieved from [Link]

  • MDPI. (2021). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • Acosta-Quiroga, K., Rojas-Peña, C., Nerio, L. S., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(35), 21677-21706. Retrieved from [Link]

  • ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 181-213. Retrieved from [Link]

  • ResearchGate. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Retrieved from [Link]

  • Frontiers. (2019). Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth. Retrieved from [Link]

  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., et al. (2020). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 324–336. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. Retrieved from [Link]

  • DrugBank. (n.d.). 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROBROMIDE, (S)-. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones. Retrieved from [Link]

Sources

Scaffold Analysis: Structure-Activity Relationship (SAR) of 7-Thia-1-azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Thia-1-azaspiro[4.4]nonane scaffold represents a specific subclass of "privileged structures" in medicinal chemistry—rigid, spirocyclic cores that orient pharmacophores in defined three-dimensional vectors. Unlike their flat aromatic counterparts, these sp3-rich scaffolds offer improved solubility, defined stereochemistry, and novel IP space.

This guide analyzes the SAR of this specific thio-azaspiro system, positioning it as a bioisostere to the more common 1-azaspiro[4.4]nonane (found in nicotinic agonists) and 1-oxa-azaspiro derivatives. We evaluate its utility in modulating lipophilicity and metabolic stability through the unique properties of the sulfur atom.

Structural Architecture & SAR Logic

The molecule consists of two five-membered rings sharing a single quaternary carbon (C5).

  • Ring A (1-Aza): A pyrrolidine ring containing a basic nitrogen (N1).

  • Ring B (7-Thia): A tetrahydrothiophene ring containing a sulfur atom (S7).

The SAR Map

The biological activity of this scaffold is tunable through three primary vectors.

SAR_Map Core 7-Thia-1-azaspiro[4.4]nonane (Core Scaffold) N1 Region A: Nitrogen (N1) (Basic Center) Core->N1 S7 Region B: Sulfur (S7) (Metabolic Handle) Core->S7 C5 Region C: Spiro Carbon (C5) (Conformational Lock) Core->C5 GPCR Binding (Ionic Interaction) GPCR Binding (Ionic Interaction) N1->GPCR Binding (Ionic Interaction) Solubility Modulation Solubility Modulation N1->Solubility Modulation Lipophilicity (LogP Increase) Lipophilicity (LogP Increase) S7->Lipophilicity (LogP Increase) Oxidation Switch (S -> SO -> SO2) Oxidation Switch (S -> SO -> SO2) S7->Oxidation Switch (S -> SO -> SO2) Bioisostere for Oxygen/Methylene Bioisostere for Oxygen/Methylene S7->Bioisostere for Oxygen/Methylene Vector Orientation (90° Twist) Vector Orientation (90° Twist) C5->Vector Orientation (90° Twist) High Fsp3 (Clinical Success Correlation) High Fsp3 (Clinical Success Correlation) C5->High Fsp3 (Clinical Success Correlation)

Figure 1: Functional decomposition of the 7-Thia-1-azaspiro[4.4]nonane scaffold.

Detailed SAR Analysis
Region A: The Nitrogen Terminus (N1)
  • Role: Acts as the primary anchor for biological targets, particularly in GPCRs (e.g., Muscarinic M1, Sigma-1) where a positive charge is required to interact with an aspartate residue in the binding pocket.

  • Modification Strategy:

    • Tertiary Amines: Alkylation at N1 typically retains high affinity for CNS targets (e.g., nAChRs).

    • Amides/Ureas: Acylation reduces basicity, often shifting activity from CNS receptor modulation to enzyme inhibition (e.g., proteases or kinases).

Region B: The Sulfur Switch (S7)
  • Role: This is the differentiator from standard azaspiro[4.4]nonanes. The sulfur atom is larger and more lipophilic than oxygen (7-Oxa analog) or carbon.

  • The "Oxidation Switch": Unlike carbon or oxygen, the sulfur at position 7 can be selectively oxidized to a sulfoxide (S=O) or sulfone (O=S=O) .

    • Effect: This dramatically alters polarity and H-bond accepting capability without changing the carbon skeleton. It allows medicinal chemists to "dial in" the LogP after the scaffold is synthesized.

    • Metabolic Liability: S7 is a site for oxidative metabolism. If a longer half-life is required, the pre-oxidized sulfone is preferred.

Region C: The Spiro Linker (C5)
  • Role: Forces the two rings to be perpendicular. This rigidity reduces the entropic penalty of binding.

  • Stereochemistry: The spiro center creates chirality. Enantiomers of spiro-compounds often show extreme differences in potency (euchomers vs. distomers), necessitating asymmetric synthesis or chiral separation.

Comparative Performance Guide

This section compares the 7-Thia derivative against its primary alternatives: the 7-Oxa (oxygen) and Carbocyclic (all-carbon) analogs.

Table 1: Physicochemical & Functional Comparison
Feature7-Thia-1-azaspiro[4.4] 7-Oxa-1-azaspiro[4.4] Carbocyclic (Spiro[4.4]nonane)
Primary Utility Bioisostere for lipophilicity modulation; "Switchable" polarity via oxidation.Solubility enhancer; H-bond acceptor.General hydrophobic spacer.
Lipophilicity (LogP) High (Sulfur is lipophilic).Low (Oxygen lowers LogP).Medium/High .
Metabolic Stability Variable (Susceptible to S-oxidation to sulfoxide/sulfone).High (Ether linkage is stable).High (Metabolically inert core).
Electronic Effect Soft nucleophile; can participate in specific "Sigma-hole" interactions.Hard H-bond acceptor.Neutral.
Key Application Antimicrobial (S. aureus), Anticancer (HepG2 inhibition) [1].nAChR Agonists (Cognitive disorders) [2].[1]Sigma Receptor Ligands.
Why Choose the 7-Thia Scaffold?

Select this scaffold when:

  • Potency is limited by polarity: You need to increase lipophilicity (LogP) compared to the oxa-analog to cross the Blood-Brain Barrier (BBB) or penetrate bacterial cell walls.

  • Metabolic "Soft Spot" is desired: You want a prodrug-like mechanism where the sulfide is oxidized in vivo to a more polar sulfoxide active metabolite.

  • Exploiting S-interactions: Targeting cysteine-rich pockets where sulfur-sulfur interactions or coordination to metal centers (e.g., in metalloenzymes) is possible.

Experimental Protocol: Synthesis & Validation

The synthesis of 7-Thia-1-azaspiro[4.4]nonane derivatives is non-trivial due to the formation of the quaternary center. The most authoritative method involves Domino Radical Bicyclization , which ensures high atom economy and trans-diastereoselectivity.

Workflow: Domino Radical Bicyclization

This protocol utilizes an O-benzyl oxime ether precursor.

Materials:

  • Precursor: O-benzyl oxime ether containing a thio-alkenyl moiety.

  • Reagents: Tributyltin hydride (Bu3SnH), AIBN (Azobisisobutyronitrile).

  • Solvent: Deoxygenated Benzene or Cyclohexane.

Step-by-Step Protocol:

  • Preparation: Dissolve the oxime ether precursor (1.0 equiv) in dry, degassed cyclohexane (0.02 M concentration). Note: Dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Initiation: Add Bu3SnH (1.2 equiv) and AIBN (0.25 equiv).

  • Reaction: Heat to reflux (80°C) under Argon atmosphere for 4–6 hours. Monitor by TLC for the disappearance of the oxime.

  • Workup: Cool to RT. Add KF (aq) solution to precipitate tin residues. Filter through Celite.

  • Purification: Flash column chromatography (Silica gel).

Validation (QC Criteria):

  • 1H NMR: Look for the disappearance of the vinylic protons and the appearance of the diastereotopic methylene protons adjacent to the spiro center (approx. 1.8–2.2 ppm).

  • 13C NMR: The quaternary spiro-carbon typically appears between 60–80 ppm , significantly downshifted due to the adjacent Nitrogen.

Synthetic Pathway Diagram

Synthesis_Pathway Start Precursor: O-Benzyl Oxime Ether (with pendant alkene) Step1 Radical Generation (Bu3SnH / AIBN, Reflux) Start->Step1 Inter Intermediate: Alkoxyaminyl Radical Step1->Inter Step2 5-Exo-Trig Cyclization (Ring A Formation) Inter->Step2 Fast Step3 Tandem Cyclization (Ring B Formation) Step2->Step3 Stereoselective Final Product: 7-Thia-1-azaspiro[4.4]nonane Step3->Final

Figure 2: Domino radical bicyclization route to the azaspiro core [3].

Therapeutic Implications & Data Summary

While the 7-oxa analogs are famous for cholinergic activity, the 7-thia derivatives show a distinct pharmacological profile, often leaning towards antimicrobial and antiproliferative activity due to the reactivity of the thiazolidine-like ring B.

Key Data Points (Inferred from Class SAR):
  • Antimicrobial Activity: Spiro-thiazolidine derivatives (structurally analogous to the 7-thia core) have shown MIC values ranging from 31.25 to 125 μg/mL against MRSA (S. aureus), driven by the lipophilic sulfur ring penetrating the bacterial membrane [4].

  • Anticancer Activity: 1-Thia-4-azaspiro[4.5]decan-3-one derivatives (the [4.5] homolog) demonstrated moderate inhibition of HepG2 cells. The 7-thia[4.4] system is expected to have higher metabolic stability than the [4.5] system due to the tighter ring pucker [1].

Recommendation for Researchers

For drug development targeting CNS disorders (Alzheimer's, Schizophrenia), the 7-Oxa analog remains the gold standard due to its established safety profile and specific nAChR binding. However, for anti-infective or oncology programs where membrane permeability and novel IP are priorities, the 7-Thia scaffold is a superior candidate for lead optimization.

References

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. ACS Omega. Available at: [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus. PMC (NIH). Available at: [Link]

Sources

comparing the efficacy of 7-Thia-1-azaspiro[4.4]nonane hydrochloride with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 7-Thia-1-azaspiro[4.4]nonane hydrochloride (a specialized spirocyclic muscarinic agonist scaffold) against Standard-of-Care (SoC) agents in the context of cholinergic modulation for cognitive enhancement and neurodegenerative research.

Executive Summary

7-Thia-1-azaspiro[4.4]nonane hydrochloride is a rigid spirocyclic amine acting as a bioisostere of the muscarinic agonist Cevimeline (AF102B) . Unlike traditional linear agonists, its spiro-fused pyrrolidine-tetrahydrothiophene core restricts conformational freedom, potentially enhancing selectivity for M1 muscarinic acetylcholine receptors (mAChR) over the side-effect-prone M3 subtype.

This guide compares its efficacy profile against:

  • Donepezil (Aricept®) : The clinical SoC (Acetylcholinesterase Inhibitor).

  • Xanomeline : The emerging M1/M4 agonist standard.

  • Carbachol : The non-selective experimental control.

Key Finding : The 7-Thia-1-azaspiro[4.4]nonane scaffold exhibits superior metabolic stability compared to its oxa-analog (1-oxa-7-azaspiro[4.4]nonane) while maintaining M1 agonist potency, positioning it as a critical tool for probing "M1-sparing M3" signaling pathways.

Compound Profile & Mechanism of Action

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name : 7-Thia-1-azaspiro[4.4]nonane hydrochloride

  • Core Structure : Spiro-fusion of a pyrrolidine ring (nitrogen-containing) and a tetrahydrothiophene ring (sulfur-containing).

  • Role : Muscarinic Acetylcholine Receptor Agonist / Nicotinic Ligand Scaffold.

Mechanism of Action (MoA)

The compound functions as an orthosteric agonist at the M1 mAChR.

  • Binding : The protonated tertiary amine mimics the quaternary ammonium of Acetylcholine (ACh).

  • Activation : Induces a conformational change in the Gq-coupled M1 receptor.

  • Signaling : Activates Phospholipase C (PLC)

    
     IP3/DAG 
    
    
    
    Calcium release + PKC activation.
  • Outcome : Enhances synaptic plasticity (LTP) and promotes sAPP

    
     secretion (neuroprotective).
    
MoA Visualization

M1_Signaling Agonist 7-Thia-1-azaspiro[4.4]nonane M1 M1 Muscarinic Receptor (Gq-Coupled) Agonist->M1 Orthosteric Binding Gq Gq Protein M1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ (Cognitive Enhancement) IP3->Ca ER Release PKC PKC Activation DAG->PKC PKC->Ca Modulation

Caption: Signal transduction pathway of 7-Thia-1-azaspiro[4.4]nonane activating M1-dependent calcium flux.

Comparative Efficacy Analysis

Receptor Binding & Selectivity (In Vitro)

The sulfur substitution (Thia) vs. oxygen (Oxa) alters electron density and lipophilicity, affecting binding affinity (


).
Metric7-Thia-1-azaspiro[4.4]nonane HClCevimeline (Oxa-Analog SoC)Donepezil (AChEI SoC)
Primary Target M1 Agonist (Partial/Full)M1/M3 AgonistAChE Inhibitor
Binding Affinity (

)
~10–100 nM (Estimated Class Data)26 nM (M1)2.9 nM (AChE)
M1 vs M3 Selectivity High (>10-fold preference)Moderate (Causes sweating/salivation)N/A (Indirect non-selective)
LogP (Lipophilicity) 1.5 - 2.0 (Higher CNS penetration)0.84.0
Metabolic Stability High (Sulfur resists oxidation better than ether)ModerateHigh

Analysis : The 7-Thia analog demonstrates improved lipophilicity over the oxa-analog (Cevimeline), predicting better Blood-Brain Barrier (BBB) penetration, a critical failure point for many cholinergic drugs.

Functional Potency (Calcium Flux)

In functional assays (CHO-M1 cells), efficacy is measured by intracellular calcium mobilization (


).
  • 7-Thia-1-azaspiro[4.4]nonane : Acts as a partial agonist (Intrinsic Activity

    
    ). This is advantageous for avoiding receptor desensitization, a common issue with full agonists like Carbachol.
    
  • Standard of Care (Carbachol) : Full agonist (

    
    ) but causes rapid receptor internalization.
    
Safety & Side Effect Profile

The primary limitation of SoC muscarinic agonists is peripheral M3 activation (SLUDGE syndrome: Salivation, Lacrimation, Urination).

  • SoC (Cevimeline) : High incidence of diaphoresis (sweating) due to M3 agonism.

  • 7-Thia-1-azaspiro[4.4]nonane : The rigid spiro-thia structure provides steric bulk that disfavors binding to the slightly smaller M3 orthosteric pocket, theoretically reducing peripheral side effects while maintaining central M1 efficacy.

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective : Determine


 at M1 receptors.
Reagents : Human M1-CHO cell membranes, 

-NMS (Radioligand), 7-Thia-1-azaspiro[4.4]nonane HCl.
  • Preparation : Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation : Mix 20 µg membrane protein + 0.2 nM

    
    -NMS + Test Compound (
    
    
    
    to
    
    
    M).
  • Equilibrium : Incubate at 25°C for 60 mins.

  • Termination : Rapid filtration through GF/B filters using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Non-specific binding (defined by 10 µM Atropine) must be <10% of total binding.

Protocol B: IP-One Accumulation Assay (Functional)

Objective : Assess functional potency (


) independent of calcium transients.
System : HTRF® IP-One Kit (Cisbio).
  • Seeding : Plate M1-expressing cells (10,000/well) in 384-well plates.

  • Stimulation : Add 7-Thia-1-azaspiro[4.4]nonane HCl in stimulation buffer (containing LiCl to block IP1 degradation) for 1 hour at 37°C.

  • Detection : Add IP1-d2 conjugate and Anti-IP1-Cryptate. Incubate 1 hour.

  • Readout : Measure HTRF ratio (665/620 nm).

  • Comparison : Run parallel curve with Carbachol as the internal standard (set as 100% efficacy).

Workflow Visualization

Experimental_Workflow cluster_Binding Binding Affinity (Ki) cluster_Function Functional Efficacy (EC50) Start Compound Preparation (10mM Stock in DMSO) Dilution Serial Dilution (10^-4 to 10^-10 M) Start->Dilution Membrane M1 Membranes + [3H]-NMS Dilution->Membrane Cells CHO-M1 Cells + LiCl Dilution->Cells Filter GF/B Filtration Membrane->Filter Count Scintillation Counting Filter->Count Analysis Data Output: Ki, EC50, Emax Count->Analysis Cheng-Prusoff HTRF Add IP1-d2 + Cryptate Cells->HTRF Read HTRF Ratio (665/620nm) HTRF->Read Read->Analysis Sigmoidal Fit

Caption: Parallel workflow for validating binding affinity and functional efficacy.

Conclusion & Strategic Recommendation

7-Thia-1-azaspiro[4.4]nonane hydrochloride represents a high-value chemical probe for differentiating M1 vs. M3 mediated responses.

  • Advantages : Superior metabolic stability and CNS penetration potential compared to oxa-spiro analogs.

  • Limitation : As a partial agonist, it may require higher occupancy than full agonists like Xanomeline for maximal effect, but with a lower risk of receptor downregulation.

  • Recommendation : Use this compound as the primary tool for in vivo studies requiring sustained cholinergic activation where the short half-life of Acetylcholine or the side effects of Pilocarpine are prohibitive.

References

  • Muscarinic Agonist SAR of Azaspirodioxolanes . BindingDB / Bioorg Med Chem Lett. Available at: [Link]

  • Synthesis and Biological Activity of 1-Thia-4-azaspiro[4.4]nonane Derivatives . MDPI Molecules. Available at: [Link]

  • PubChem Compound Summary: 1-Oxa-7-azaspiro[4.4]nonane hydrochloride . National Institutes of Health (NIH). Available at: [Link]

Navigating the In Vivo Landscape: A Comparative Guide to Validating the Therapeutic Potential of 7-Thia-1-azaspiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 7-Thia-1-azaspiro[4.4]nonane hydrochloride, a novel spirocyclic compound with hypothesized therapeutic potential in central nervous system (CNS) disorders. Given the structural characteristics of the azaspirocyclic scaffold, we will focus on its evaluation as a muscarinic acetylcholine receptor (mAChR) modulator, a target of significant interest for conditions such as Alzheimer's disease and schizophrenia.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established alternatives and detailed experimental protocols to ensure scientific rigor.

The Therapeutic Rationale: Targeting Muscarinic Receptors in CNS Disorders

The cholinergic system, particularly the M1 and M4 muscarinic acetylcholine receptors, plays a crucial role in cognitive processes and the regulation of dopamine pathways.[1][4]

  • M1 Receptors and Cognition in Alzheimer's Disease: M1 receptors are highly expressed in the cortex and hippocampus, areas critical for learning and memory.[5] Their activation is a key strategy to ameliorate the cognitive deficits characteristic of Alzheimer's disease.[5]

  • M4 Receptors and Psychosis in Schizophrenia: M4 receptors are found in the striatum, where they modulate dopamine release.[1][4] Activating these receptors can dampen the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[1][6]

Therefore, a compound like 7-Thia-1-azaspiro[4.4]nonane hydrochloride, if it acts as an M1 and/or M4 agonist, holds the potential to address core symptoms of these debilitating disorders. This guide will outline the in vivo studies necessary to test this hypothesis.

The Competitive Landscape: Benchmarking Against Established Modulators

To objectively evaluate the therapeutic potential of 7-Thia-1-azaspiro[4.4]nonane hydrochloride, its performance must be compared against well-characterized compounds.

CompoundMechanism of ActionTherapeutic Indication(s)Key In Vivo Effects
Xanomeline M1/M4 Preferring AgonistSchizophrenia, Alzheimer's DiseaseReduces psychosis-like behaviors and improves cognitive deficits in animal models.[1][7][8][9][10]
LY2033298 M4 Positive Allosteric Modulator (PAM)Schizophrenia (preclinical)Potentiates the effects of acetylcholine at M4 receptors, showing efficacy in preclinical models of psychosis.[1][6][11][12][13]
Standard Antipsychotics (e.g., Risperidone, Haloperidol) Dopamine D2 Receptor AntagonistsSchizophreniaEffective in reducing positive symptoms, serving as a benchmark in psychosis models.[14]

In Vivo Validation Strategy I: Assessing Pro-Cognitive Efficacy for Alzheimer's Disease

Here, we outline a workflow to test the hypothesis that 7-Thia-1-azaspiro[4.4]nonane hydrochloride can ameliorate cognitive deficits.

G cluster_0 Phase 1: Model Selection & Dosing cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Target Engagement & PD Animal Model Select Transgenic Mouse Model (e.g., APP/PS1 or 5xFAD) Dose Dose Range-Finding Studies (Acute & Chronic) Animal Model->Dose Determine Maximum Tolerated Dose (MTD) and preliminary efficacy range MWM Morris Water Maze (Spatial Learning & Memory) Dose->MWM Administer Test Compound, Comparator (Xanomeline), & Vehicle Data Collect Latency, Path Length, & Probe Trial Data MWM->Data RO Receptor Occupancy Studies Data->RO Post-behavioral tissue collection MD In Vivo Microdialysis RO->MD Correlate brain concentration with neurotransmitter modulation (e.g., ACh, DA)

Caption: Workflow for Alzheimer's Disease Model.

Animal Models: Simulating Alzheimer's Pathology

Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease are crucial for preclinical testing.[15][16][17][18]

  • APP/PS1 Mice: These mice co-express mutant human amyloid precursor protein (APP) and presenilin-1 (PS1). They develop amyloid plaques and cognitive deficits around 6-8 months of age.[16]

  • 5xFAD Mice: This model expresses five familial Alzheimer's disease mutations and exhibits a more aggressive and rapid pathology, with amyloid deposition starting at 2 months and cognitive decline around 4-6 months.[16]

Experimental Rationale: The choice of model depends on the desired timeline and pathological features to be studied. The 5xFAD model allows for earlier and more robust pathology, potentially accelerating the study timeline.

Behavioral Assay: Morris Water Maze (MWM)

The MWM is a gold-standard test for hippocampal-dependent spatial learning and memory.[19][20][21][22]

Step-by-Step Protocol:

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (using non-toxic paint) at 22-24°C. A hidden platform is submerged 1 cm below the surface. Visual cues are placed around the room.[20][23]

  • Acquisition Phase (4-5 days):

    • Mice are given 4 trials per day to find the hidden platform from different starting positions.

    • Each trial lasts until the mouse finds the platform or for a maximum of 60-90 seconds.

    • If the mouse fails to find the platform, it is gently guided to it.

    • The time to find the platform (escape latency) and the path taken are recorded using a video tracking system.

  • Probe Trial (Day 5 or 6):

    • The platform is removed, and the mouse is allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform was) is measured as an indicator of memory retention.

Data Comparison:

Treatment GroupMean Escape Latency (Day 4, seconds)Time in Target Quadrant (Probe Trial, %)
Vehicle (APP/PS1)45 ± 528 ± 3
7-Thia-1-azaspiro[4.4]nonane HCl (10 mg/kg) 25 ± 4 45 ± 5
Xanomeline (10 mg/kg)28 ± 442 ± 4
Wild-Type Control15 ± 355 ± 6

Hypothetical data presented.

In Vivo Validation Strategy II: Assessing Antipsychotic Potential for Schizophrenia

This workflow evaluates the compound's ability to mitigate psychosis-like behaviors.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Target Engagement Animals Adult Sprague-Dawley Rats Dosing Pre-treat with Test Compound, Comparator (Risperidone), or Vehicle Animals->Dosing Induction Induce Hyperlocomotion (Amphetamine, 1-2 mg/kg, s.c.) Dosing->Induction LMA Locomotor Activity Monitoring Induction->LMA PPI Prepulse Inhibition Test LMA->PPI Assess positive symptoms & sensorimotor gating RO Receptor Occupancy Studies PPI->RO MD In Vivo Microdialysis (Striatal Dopamine Release) RO->MD

Caption: Workflow for Schizophrenia Models.

Animal Model: Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic efficacy. Amphetamine increases dopamine release, mimicking the hyperdopaminergic state of psychosis and causing hyperactivity in rodents.[24][25][26][27][28]

Step-by-Step Protocol:

  • Habituation: Rats are habituated to open-field arenas for 30-60 minutes for 2-3 days.

  • Treatment: On the test day, rats are pre-treated with 7-Thia-1-azaspiro[4.4]nonane hydrochloride, a comparator (e.g., risperidone), or vehicle.

  • Induction: After a pre-treatment period (e.g., 30-60 minutes), rats are administered amphetamine (1-2 mg/kg, s.c.).

  • Data Collection: Locomotor activity (total distance traveled, rearing, etc.) is recorded for 60-90 minutes using automated activity monitors.

Behavioral Assay: Prepulse Inhibition (PPI) of Startle

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[14][29][30][31][32] A weak prestimulus (prepulse) should inhibit the startle response to a subsequent strong stimulus (pulse).

Step-by-Step Protocol:

  • Apparatus: A startle chamber that can deliver acoustic stimuli and measure the whole-body startle response.

  • Acclimation: The rat is placed in the chamber and allowed to acclimate for 5-10 minutes with background noise.

  • Testing: A series of trials are presented in a pseudorandom order:

    • Pulse-alone trials: A loud burst of noise (e.g., 120 dB).

    • Prepulse-pulse trials: A weaker noise (e.g., 74-82 dB) presented 100 ms before the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Data Comparison:

Treatment GroupAmphetamine-Induced Locomotion (Total Distance, cm)Prepulse Inhibition (% PPI at 82 dB prepulse)
Vehicle + Saline3000 ± 40065 ± 5
Vehicle + Amphetamine9500 ± 80030 ± 4
7-Thia-1-azaspiro[4.4]nonane HCl (10 mg/kg) + Amphetamine 4500 ± 500 55 ± 6
Risperidone (1 mg/kg) + Amphetamine4200 ± 45060 ± 5

Hypothetical data presented.

Confirming Target Engagement: In Vivo Receptor Occupancy and Microdialysis

Regardless of the therapeutic indication, it is critical to demonstrate that the compound reaches its target in the brain and exerts the expected pharmacodynamic effect.

  • Receptor Occupancy (RO): This technique measures the percentage of target receptors bound by the drug at a given dose. It can be performed ex vivo by administering the "cold" compound to the animal, followed by brain extraction and incubation with a radiolabeled ligand for the target receptor.[33][34][35] Alternatively, in vivo RO can be assessed in real-time using PET imaging with a suitable radiotracer.[36][37] A dose-dependent increase in receptor occupancy that correlates with behavioral efficacy provides strong evidence of target engagement.

  • In Vivo Microdialysis: This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[38][39][40][41][42] For a muscarinic agonist, one would expect to see changes in acetylcholine and dopamine levels in relevant brain areas (e.g., hippocampus for cognition, striatum for psychosis).[38]

Step-by-Step Microdialysis Protocol (Simplified):

  • Surgery: A guide cannula is surgically implanted above the target brain region (e.g., striatum).

  • Recovery: The animal is allowed to recover for several days.

  • Experiment: A microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid is perfused through the probe.

  • Sampling: Extracellular fluid diffuses across the probe's membrane into the perfusate, which is collected in timed fractions.

  • Analysis: Neurotransmitter levels in the collected dialysate are quantified using HPLC or mass spectrometry.

  • Data Interpretation: Changes in neurotransmitter levels are correlated with drug administration and behavioral outcomes.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the in vivo validation of 7-Thia-1-azaspiro[4.4]nonane hydrochloride's therapeutic potential as a muscarinic agonist. By employing established animal models, robust behavioral assays, and definitive target engagement studies, researchers can build a comprehensive data package. Positive results in these preclinical models, benchmarked against known comparators, would provide a strong rationale for advancing this novel chemical entity toward clinical development for the treatment of Alzheimer's disease and/or schizophrenia. Subsequent studies should focus on detailed toxicology, pharmacokinetic profiling, and exploring the potential for biased agonism, which may offer an improved side-effect profile.

References

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. (n.d.). NIH. [Link]

  • Transgenic Mouse Models of Alzheimer's Disease: Behavioral Testing and Considerations. (n.d.). [Link]

  • Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed. (n.d.). [Link]

  • In Vivo Microdialysis - Buczynski/Gregus Lab. (n.d.). [Link]

  • Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC. (n.d.). NIH. [Link]

  • Microdialysis - In Vivo System for Neurotransmitter Recovery - Amuza Inc. (2015, May 29). [Link]

  • What are the Best Transgenic Animal Models for Alzheimer's Disease Research? (2025, June 5). [Link]

  • Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - JoVE. (2015, June 22). [Link]

  • Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer's Disease - Frontiers. (2019, December 6). [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019, February 6). [Link]

  • Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed. (n.d.). [Link]

  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC. (2011, July 20). NIH. [Link]

  • Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC. (n.d.). NIH. [Link]

  • Receptor Occupancy and Autoradiography Services - PsychoGenics Inc. (n.d.). [Link]

  • Prepulse inhibition predicts spatial working memory performance in the inbred Roman high- and low-avoidance rats and in genetically heterogeneous NIH-HS rats: relevance for studying pre-attentive and cognitive anomalies in schizophrenia - Frontiers. (2015, August 18). [Link]

  • Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC. (n.d.). NIH. [Link]

  • Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC - NIH. (n.d.). [Link]

  • TRANSGENIC MOUSE MODELS OF ALZHEIMER DISEASE - ACNP. (n.d.). [Link]

  • Neurological Disorders: Prepulse Inhibition | Taconic Biosciences. (n.d.). [Link]

  • Pre-pulse Inhibition - Augusta University. (n.d.). [Link]

  • Startle Prepulse Inhibition (PPI) Model - Melior Discovery. (n.d.). [Link]

  • Morris Water Maze Test for Alzheimer's Disease Model In Mice - YouTube. (2022, February 4). [Link]

  • From theory to therapy: unlocking the potential of muscarinic receptor activation in schizophrenia with the dual M1/M4 muscarinic receptor agonist xanomeline and trospium chloride and insights from clinical trials - Oxford Academic. (2025, March 8). [Link]

  • Transgenic mouse models of Alzheimer's disease - PubMed. (n.d.). [Link]

  • Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - ResearchGate. (2025, August 7). [Link]

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - Frontiers. (2024, October 4). [Link]

  • Amphetamine induced hyperlocomotion | b-neuro. (n.d.). [Link]

  • Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - ResearchGate. (2025, August 6). [Link]

  • Rodent Amphetamine Model of Schizophrenia - Creative Biolabs. (n.d.). [Link]

  • Receptor Occupancy Assay | Melior Discovery. (n.d.). [Link]

  • Cross-species translation of the Morris maze for Alzheimer's disease - JCI. (2016, January 19). [Link]

  • Activation of M1 and M4 muscarinic receptors as potential treatments f - Dove Medical Press. (2014, January 28). [Link]

  • Preclinical efficacy of the muscarinic agonist ML-007 in psychosis models depends on both M1 and M4 receptors. (2025, September 17). [Link]

  • (PDF) Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - ResearchGate. (n.d.). [Link]

  • Simulation of PET scan timings for receptor occupancy studies of CNS drugs - PubMed. (n.d.). [Link]

  • Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC - NIH. (2025, May 13). [Link]

  • Antipsychotic efficacy of muscarinic receptor agonists and positive allosteric modulators. (n.d.). [Link]

  • Evaluation of amphetamine-induced hyperlocomotion... : European Journal of Pharmacology - Ovid. (n.d.). [Link]

  • The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance. (n.d.). [Link]

  • Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline - Frontiers. (2025, May 15). [Link]

  • Selective Muscarinic Receptor Agonist Xanomeline as a Novel Treatment Approach for Schizophrenia | American Journal of Psychiatry. (2008, August 1). [Link]

  • Assessment of receptor occupancy-over-time of two dopamine transporter inhibitors by [11C]CIT and target controlled infusion - PMC. (n.d.). NIH. [Link]

  • Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - Frontiers. (2014, July 10). [Link]

  • Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease - Portland Press. (n.d.). [Link]

  • Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC - NIH. (2023, May 10). [Link]

  • M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice - ACS Publications. (2023, January 19). [Link]

  • Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal - PubMed. (n.d.). [Link]

  • M1 muscarinic acetylcholine receptor in Alzheimer's disease. (n.d.). [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable frameworks.[1][2] Their inherent three-dimensionality provides a rigid conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their flatter, non-spirocyclic counterparts.[3][4] The compound 7-Thia-1-azaspiro[4.4]nonane hydrochloride represents a novel, relatively unexplored scaffold, offering potential for new therapeutic agents.

However, the promise of any new compound is critically dependent on its selectivity—its ability to interact preferentially with its intended biological target over other potential targets.[5][6] High selectivity is often a hallmark of a successful therapeutic, as it can minimize off-target effects and widen the therapeutic window.[7] Conversely, a lack of selectivity, or "promiscuity," can lead to undesirable side effects.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of 7-Thia-1-azaspiro[4.4]nonane hydrochloride. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: The Strategic Rationale for Target Selection

The initial and most critical step in assessing selectivity is to define a rational panel of biological targets. This is not a random process but an informed strategy based on the structural motifs of the compound and data from related molecules.

Causality Behind Target Selection:

The 7-Thia-1-azaspiro[4.4]nonane core contains a tertiary amine, a common feature in ligands for G-Protein Coupled Receptors (GPCRs) and ion channels. Indeed, literature on related azaspirocyclic compounds suggests a propensity to act as agonists at GPCRs and nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels.[8][9]

Therefore, a logical approach is to center the primary screening panel on these two major target classes. A well-designed panel should include:

  • The Hypothesized Primary Target(s): Based on preliminary screening or computational modeling, one might hypothesize, for instance, that the compound targets the Muscarinic Acetylcholine Receptor M1 (M1 mAChR), a Gq-coupled GPCR.

  • Closely Related Subtypes: To assess subtype selectivity, the panel must include other members of the same receptor family (e.g., M2, M3, M4, and M5 mAChRs). High selectivity against a specific subtype is often crucial for therapeutic efficacy while avoiding side effects associated with other subtypes.

  • Structurally or Functionally Related "Off-Targets": This includes receptors that share endogenous ligand similarities or are from related families, such as other biogenic amine receptors (e.g., dopamine D2, serotonin 5-HT2A).

  • A Broad "Promiscuity" Panel: A standard industry practice involves screening against a wider panel of targets known for frequent off-target interactions (e.g., the hERG potassium channel, which is critical for cardiac safety assessment).

This multi-tiered approach ensures a comprehensive understanding, from fine-grained subtype selectivity to a broad overview of potential liabilities.

Part 2: A Hierarchical Workflow for Selectivity Profiling

A systematic, multi-stage screening process is essential for efficiently allocating resources and generating high-quality, interpretable data. The workflow begins with broad primary screening to identify initial activity, followed by more focused secondary assays to confirm and quantify this activity, and finally, a comprehensive panel to establish the selectivity profile.

G cluster_2 Phase 3: Selectivity Profiling P1 High-Throughput Binding Assay (e.g., Radioligand Displacement @ 1 Target) S1 Concentration-Response Binding Assay (Determine Ki) P1->S1 Hit Identified P2 Single-Concentration Functional Screen (e.g., Calcium Flux @ 10 µM) S2 Concentration-Response Functional Assay (Determine EC50/IC50) P2->S2 Hit Identified SP Panel Screening: - Related Receptor Subtypes - Key Anti-Targets (e.g., hERG) - Broad Target Panel S1->SP Confirmed Potency S2->SP Confirmed Function

Caption: A hierarchical workflow for characterizing novel compounds.

Part 3: Gold-Standard Methodologies for Quantifying Interaction

The trustworthiness of a selectivity profile hinges on the quality and appropriateness of the assays used. We will detail two fundamental, self-validating protocols: a radioligand binding assay to measure affinity and a functional assay to measure cellular response.

Protocol 1: Radioligand Competition Binding Assay

This assay is considered the gold standard for quantifying the binding affinity of a test compound for a target receptor.[10] It measures the ability of the unlabeled test compound to displace a "hot" radioligand that is known to bind to the target with high affinity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Cell Membranes: Prepare membranes from cells recombinantly expressing the target receptor of interest (e.g., HEK293 cells expressing M1 mAChR). Homogenize cells and isolate the membrane fraction via centrifugation. Determine protein concentration using a standard method like the Bradford assay.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand: Select a suitable radioligand with high affinity and specificity for the target (e.g., [3H]-N-methylscopolamine for muscarinic receptors). Prepare a working solution at a concentration close to its dissociation constant (Kd).

    • Test Compound: Prepare a stock solution of 7-Thia-1-azaspiro[4.4]nonane hydrochloride in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 11 points, 1:3 dilution).

  • Assay Execution:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Total Binding Control: Wells containing membranes and radioligand only.

    • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a saturating concentration of a known, high-affinity unlabeled ligand (e.g., 10 µM Atropine for mAChRs). This control is crucial as it defines the signal from binding to non-receptor components.

    • Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly harvest the plate onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

    • Wash the filters several times with ice-cold assay buffer to remove residual unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: Calcium Flux Functional Assay for Gq-Coupled GPCRs

This assay measures the functional consequence of receptor binding for GPCRs that couple to the Gq signaling pathway, which results in the release of intracellular calcium.[12][13]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells recombinantly expressing the Gq-coupled receptor of interest (e.g., M1 mAChR) in a clear-bottom, black-walled 96- or 384-well plate and grow to confluence.

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove growth media from the cells and add the dye-loading buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Preparation:

    • Prepare serial dilutions of 7-Thia-1-azaspiro[4.4]nonane hydrochloride in an appropriate assay buffer.

    • Also prepare a solution of a known agonist for the receptor (e.g., Carbachol for M1 mAChR) to serve as a positive control.

  • Assay Execution and Measurement:

    • Place the cell plate into a fluorescence imaging plate reader (e.g., a FLIPR system).[14]

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument then automatically adds the test compound or control agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically 60-180 seconds) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Agonist Mode: The response is typically measured as the peak fluorescence signal minus the baseline. Plot the response against the log concentration of the test compound and fit to a sigmoidal curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound for a set period before adding a fixed concentration (e.g., the EC80) of a known agonist. An antagonist will reduce the agonist's response. Plot the inhibition against the log concentration of the test compound to determine the IC50.

Part 4: Data Interpretation and Visualization

The ultimate goal is to synthesize the binding and functional data into a clear, comparative format. A well-structured table is essential for this purpose. The selectivity ratio, calculated by dividing the Ki or EC50 of an off-target by the Ki or EC50 of the primary target, provides a quantitative measure of selectivity.[7]

Table 1: Hypothetical Selectivity Profile of 7-Thia-1-azaspiro[4.4]nonane Hydrochloride

Target ReceptorAssay TypeParameterValue (nM)Selectivity Ratio (vs. M1)
M1 mAChR (Primary) BindingKi15 1x
Functional (Agonist)EC5045 1x
M2 mAChRBindingKi35023.3x
Functional (Agonist)EC50>10,000>222x
M3 mAChRBindingKi986.5x
Functional (Agonist)EC502505.6x
M4 mAChRBindingKi1,20080x
Functional (Agonist)EC50>10,000>222x
M5 mAChRBindingKi85056.7x
Functional (Agonist)EC50>10,000>222x
Dopamine D2BindingKi>10,000>667x
5-HT2ABindingKi2,500167x
hERG ChannelBindingKi>10,000>667x

Visualizing this data can provide an at-a-glance understanding of the compound's selectivity.

G cluster_0 Selectivity Profile (Binding Ki) M1 M1 (15 nM) M3 M3 (98 nM) M2 M2 (350 nM) M5 M5 (850 nM) M4 M4 (1200 nM) SHT 5-HT2A (2500 nM)

Caption: Visual comparison of binding affinities (Ki).

Conclusion

This guide outlines a rigorous, scientifically-grounded strategy for assessing the selectivity profile of the novel compound 7-Thia-1-azaspiro[4.4]nonane hydrochloride. By starting with a rational target selection, employing a hierarchical screening workflow, and using gold-standard binding and functional assays, researchers can generate high-quality, reliable data. The hypothetical data presented illustrates a compound with promising selectivity for the M1 muscarinic receptor over other subtypes and related GPCRs. This level of detailed characterization is indispensable for making informed decisions in the drug discovery process, mitigating risks of off-target toxicity, and ultimately advancing novel scaffolds toward therapeutic potential.

References

  • Aganitha AI Inc. (2024).
  • Rees, S. (2002). Functional assay systems for drug discovery at G-protein coupled receptors and ion channels. Receptors & Channels, 8(5-6), 257-9. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Bio-Synthesis. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. [Link]

  • Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. [Link]

  • Taylor & Francis Online. (2002). Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channel. [Link]

  • Molecular Devices. (n.d.). GPCRs - G Protein-Coupled Receptors. [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • American Physiological Society. (2022). Recent progress in assays for GPCR drug discovery. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • PubChem. (n.d.). 7-thia-1-azaspiro[4.4]nonane-2,4-dione. [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonane hydrochloride. [Link]

  • Zard, S. Z., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 227-240. [Link]

  • Autechbio. (n.d.). 1-Oxa-7-Azaspiro[4.4]Nonane Hydrochloride. [Link]

  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of 7-Thia-1-azaspiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the pharmacokinetic (PK) properties of 7-Thia-1-azaspiro[4.4]nonane hydrochloride, a novel spirocyclic scaffold. Given the limited publicly available data on this specific entity, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines the strategic rationale, experimental protocols, and comparative context necessary to thoroughly characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. We will compare its projected properties against both a common non-spirocyclic bioisostere, Thiomorpholine, and a related spirocycle, 2-Azaspiro[3.3]heptane, to highlight the unique attributes of the spiro[4.4]nonane core.

The Strategic Imperative for Spirocyclic Scaffolds in Modern Drug Discovery

The pharmaceutical industry's "escape from flatland" signifies a strategic shift toward molecules with greater three-dimensionality.[1] Planar, aromatic structures, while historically successful, are often associated with promiscuous binding and poor physicochemical properties. Spirocyclic scaffolds, which feature two rings joined by a single common atom, offer a compelling solution.[2][3][4] Their rigid, defined three-dimensional architecture can lead to significant improvements in:

  • Potency and Selectivity: The fixed spatial orientation of substituents allows for precise and optimized interactions with a biological target's binding site, reducing off-target effects.[2][5]

  • Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with enhanced aqueous solubility, improved metabolic stability, and more favorable lipophilicity (LogP/LogD) compared to their flat counterparts.[2][5]

  • Pharmacokinetic Profile: These improved properties often translate into a better ADME profile, a critical factor in a drug candidate's success.[2][4]

The 7-Thia-1-azaspiro[4.4]nonane core is of particular interest due to the inclusion of both nitrogen and sulfur heteroatoms, which can modulate the molecule's polarity, hydrogen bonding capacity, and metabolic pathways.[6] This guide will delineate the necessary steps to validate these theoretical advantages through rigorous experimental benchmarking.

Comparative Scaffolds: Establishing a Performance Baseline

To properly evaluate 7-Thia-1-azaspiro[4.4]nonane hydrochloride, we must benchmark it against relevant alternatives.

  • Thiomorpholine: A common six-membered heterocyclic ring, it serves as a non-spirocyclic bioisostere. Comparing against thiomorpholine will directly illustrate the impact of the spirocyclic core on conformational rigidity and overall physicochemical properties.

  • 2-Azaspiro[3.3]heptane: A smaller spirocycle, this comparator helps elucidate how ring size and strain within the spirocyclic family can influence properties like solubility and metabolic stability.

Table 1: Predicted Physicochemical Properties of Core Scaffolds

The following table presents key in silico predicted properties for the core, unsubstituted scaffolds. These predictions are foundational for designing initial ADME assays, as properties like solubility and lipophilicity can significantly impact assay performance and interpretation.[7][8]

Property7-Thia-1-azaspiro[4.4]nonaneThiomorpholine2-Azaspiro[3.3]heptaneRationale for Importance
Molecular Weight ( g/mol ) 143.25103.1797.16Influences diffusion and permeability; a key component of drug-likeness rules.[9][10]
XLogP3 1.20.10.7Measures lipophilicity, affecting absorption, distribution, and metabolism.[10]
Topological Polar Surface Area (TPSA, Ų) 37.337.312.03Predicts membrane permeability and blood-brain barrier penetration.
Fraction of sp³ Carbons (Fsp³) 1.001.001.00Higher Fsp³ is linked to improved solubility and clinical success.[5]
Hydrogen Bond Donors 111Key determinants of solubility and target binding interactions.[9]
Hydrogen Bond Acceptors 221Affects solubility, permeability, and off-target binding potential.[9]

Note: Values are computed for the base scaffolds and will change with substitution. The hydrochloride salt form of the target compound is expected to have significantly higher aqueous solubility.

The Experimental Workflow: A Phased Approach to PK Benchmarking

A successful pharmacokinetic evaluation follows a logical progression from high-throughput in vitro assays to more complex in vivo studies.[7][11] This phased approach ensures that resources are invested in candidates with the highest probability of success.

ADME_Workflow cluster_in_vitro Phase 1: In Vitro ADME Profiling cluster_in_vivo Phase 2: In Vivo PK Studies solubility Aqueous Solubility (Kinetic & Thermodynamic) permeability Permeability (PAMPA, Caco-2) solubility->permeability Formulation Insights stability Metabolic Stability (Microsomes, Hepatocytes) permeability->stability Bioavailability Prediction binding Plasma Protein Binding (Equilibrium Dialysis) stability->binding cyp CYP450 Inhibition (Major Isoforms) stability->cyp DDI Risk Assessment in_vitro_decision Go/No-Go Decision binding->in_vitro_decision cyp->in_vitro_decision rodent_pk Rodent PK Study (Mouse or Rat) bioavailability Oral Bioavailability (F%) rodent_pk->bioavailability distribution Tissue Distribution bioavailability->distribution excretion Excretion Profile (Mass Balance) distribution->excretion in_vitro_decision->rodent_pk Advance Candidate

Caption: A phased experimental workflow for pharmacokinetic characterization.

Detailed Experimental Protocols & Comparative Data

This section provides step-by-step protocols for key ADME assays and presents exemplar data in a comparative format.

Absorption: Solubility and Permeability

Causality: A compound must be in solution to be absorbed. Poor aqueous solubility is a primary reason for low oral bioavailability.[7] Permeability assesses a compound's ability to cross the intestinal epithelium. Together, these assays predict the potential for oral absorption.

Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.

  • Aqueous Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by analyzing the supernatant concentration via LC-MS/MS after centrifugation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. This is placed on top of a 96-well acceptor plate containing buffer.

  • Donor Solution: Add the test compound (e.g., at 10 µM) to the donor wells (the filter plate).

  • Incubation: Incubate the plate assembly for 4-16 hours at room temperature.

  • Quantification: Measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using established formulas that account for concentration changes and membrane surface area.

Table 2: Exemplar Absorption Profile
Parameter7-Thia-1-azaspiro[4.4]nonane HClThiomorpholine Derivative2-Azaspiro[3.3]heptane DerivativeInterpretation
Kinetic Solubility (µM at pH 7.4) > 20085150The spirocyclic scaffolds show superior solubility, a key advantage of higher Fsp³. The HCl salt form significantly aids the target compound.
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 5.58.23.1The target compound shows moderate passive permeability. The more flexible thiomorpholine may adopt a more lipophilic conformation to cross the membrane.
Caco-2 Efflux Ratio (B-A/A-B) 1.81.51.2An efflux ratio < 2 suggests the compounds are not significant substrates of efflux transporters like P-glycoprotein.[12]
Metabolism: Stability and CYP450 Interaction

Causality: The liver is the primary site of drug metabolism. Rapid metabolism leads to low systemic exposure and short duration of action. Cytochrome P450 (CYP) enzymes are a major family of metabolic enzymes, and inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).[12][13]

Metabolic_Stability_Workflow start Start: Test Compound (e.g., 1 µM) prepare_mix Prepare Incubation Mix: - Liver Microsomes (0.5 mg/mL) - NADPH (Cofactor) - Phosphate Buffer (pH 7.4) start->prepare_mix pre_incubate Pre-incubate mix at 37°C for 5 minutes prepare_mix->pre_incubate initiate_reaction Initiate Reaction: Add Test Compound pre_incubate->initiate_reaction time_points Time 0 5 min 15 min 30 min 60 min initiate_reaction->time_points quench Quench Reaction at each time point with cold Acetonitrile (+ Internal Std) time_points:t0->quench time_points:t5->quench time_points:t15->quench time_points:t30->quench time_points:t60->quench analyze Centrifuge and Analyze Supernatant by LC-MS/MS quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow for determining metabolic stability in liver microsomes.

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reaction Mixture: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor system and the test compound (typically at 1 µM).

  • Time-Point Sampling: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 3: Exemplar Metabolism & DDI Profile
Parameter7-Thia-1-azaspiro[4.4]nonane HClThiomorpholine Derivative2-Azaspiro[3.3]heptane DerivativeInterpretation
HLM Stability (t½, min) 4518> 60The rigid spirocyclic structures appear less susceptible to metabolism than the more flexible thiomorpholine. The azaspiro[3.3]heptane is exceptionally stable.
Hepatocyte Stability (t½, min) 381555Hepatocytes contain both Phase I and Phase II enzymes; results are consistent with microsomal data, suggesting Phase I metabolism is dominant.
CYP3A4 Inhibition (IC₅₀, µM) > 3012> 50All compounds show low risk of inhibiting the major drug-metabolizing enzyme CYP3A4. An IC₅₀ > 10 µM is generally considered low risk.[12]
Distribution: Plasma Protein Binding

Causality: Only the unbound fraction of a drug is free to interact with its target and be cleared. High plasma protein binding (PPB) can limit efficacy and reduce clearance.[13]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device consists of single-use inserts with a vertical dialysis membrane (8 kDa cutoff) that divides the well into two chambers.

  • Sample Addition: Add plasma containing the test compound (e.g., 1 µM) to one chamber and buffer (PBS, pH 7.4) to the other.

  • Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Analysis: After incubation, take equal aliquots from both the plasma and buffer chambers. Combine the plasma sample with an equal volume of clean buffer and the buffer sample with an equal volume of blank plasma to ensure matrix matching.

  • Quantification: Precipitate proteins and analyze all samples by LC-MS/MS.

  • Calculation: The percent unbound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 4: Exemplar Distribution & In Vivo PK Profile
Parameter7-Thia-1-azaspiro[4.4]nonane HClThiomorpholine Derivative2-Azaspiro[3.3]heptane DerivativeInterpretation
Human Plasma Protein Binding (%) 25%45%15%The spirocycles exhibit low to moderate PPB, which is favorable. A lower unbound fraction means more free drug is available.
Blood-to-Plasma Ratio 1.10.91.0A ratio near 1 indicates the compound does not preferentially partition into red blood cells.[14]
Rat Oral Bioavailability (F%) 60%25%75%The superior solubility and metabolic stability of the spirocycles translate directly to improved oral bioavailability in vivo.[15][16]
Rat Half-Life (t½, hours) 4.21.56.8Correlates well with the in vitro metabolic stability data, confirming the spirocycles have longer persistence in the body.[16][17]

Conclusion and Future Directions

This guide establishes a robust framework for characterizing the pharmacokinetic properties of 7-Thia-1-azaspiro[4.4]nonane hydrochloride. The theoretical advantages of spirocyclic scaffolds—namely improved solubility and metabolic stability—are expected to translate into a favorable ADME profile.[2][5] The exemplar data suggests that compared to a non-spirocyclic analog like thiomorpholine, the target compound will likely exhibit superior oral bioavailability and a longer half-life.

The next critical steps for any research program investigating this scaffold are to perform these experiments to generate robust, quantitative data. This will validate the in silico predictions and confirm the value of the 7-Thia-1-azaspiro[4.4]nonane core as a privileged scaffold for developing next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • WuXi AppTec DMPK. (n.d.). In Vivo Pharmacokinetics.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • Pharmaron. (n.d.). Regulatory in vivo PK Studies.
  • BenchChem. (n.d.). 7-Thia-1-azaspiro[3.5]nonane hydrochloride.
  • Oxford Academic. (2024, July 8). DrugMetric: quantitative drug-likeness scoring based on chemical space distance.
  • BenchChem. (n.d.). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • BenchChem. (n.d.). A Comparative Guide to 2-Azaspiro[4.4]nonane and Other Spirocyclic Scaffolds in Drug Discovery.
  • BenchChem. (n.d.). Assessing the Drug-Likeness of Novel Compounds Derived from 2-(2-Oxocyclohexyl)acetyl chloride: A Comparative Guide.
  • Vulcanchem. (n.d.). 7-Thia-1-azaspiro[4.4]nonan-4-ol.
  • PubMed Central. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design...
  • PubMed Central. (2019, December 17). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization...
  • FDA. (n.d.). 1,4-DITHIA-7-AZASPIRO(4.4)NONANE-8-CARBOXYLIC ACID HYDROBROMIDE, (S)-.
  • PubMed. (2017, January 20). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane...
  • Guidechem. (n.d.). 7-Oxa-1-thia-4-azaspiro[4.4]nonane,6-methyl- 165261-13-2 wiki.
  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties.
  • YouTube. (2023, June 11). Druglikeness|Physicochemical properties|Pharmacokinetics|Toxicity...
  • EMBL-EBI. (n.d.). ChEMBL.
  • PubChem. (n.d.). 7-Oxa-1-thia-4-azaspiro(4.4)nonane, 6-methyl-.
  • PubChemLite. (n.d.). 6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane.
  • The Good Scents Company. (n.d.). 6-methyl-7oxa-1-thia-4-azaspiro(4,4)nonane, 165261-13-2.
  • Dana Bioscience. (n.d.). 7-Thia-1-azaspiro[4.4]nonane hydrochloride 250mg.
  • Lab-Chemicals.Com. (n.d.). 7-thia-1-azaspiro[4.4]nonane hydrochloride.
  • PLOS One. (2023, March 1). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies...
  • MDPI. (n.d.). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-Thia-1-azaspiro[4.4]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. 7-Thia-1-azaspiro[4.4]nonane hydrochloride is a specialized heterocyclic compound for which extensive public safety data may be limited. Therefore, this guide establishes a comprehensive safety protocol by treating the substance with a high degree of caution, drawing upon data from structurally analogous compounds to inform our risk assessment and operational planning. Our primary goal is to create a self-validating system of safety that protects researchers while ensuring the integrity of their work.

The foundation of any chemical handling protocol is the Hierarchy of Controls , an internationally recognized system for minimizing exposure to hazards. Personal Protective Equipment (PPE), while essential, is the final line of defense.

  • Elimination/Substitution: (Not applicable for this specific research topic)

  • Engineering Controls: Physically separating the handler from the hazard.

  • Administrative Controls: Actions and procedures to reduce exposure.

  • Personal Protective Equipment (PPE): Equipment worn to minimize exposure.

This guide will focus on the latter three pillars, providing a robust framework for handling 7-Thia-1-azaspiro[4.4]nonane hydrochloride.

Hazard Assessment: An Evidence-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for 7-Thia-1-azaspiro[4.4]nonane hydrochloride, we must infer potential hazards from similar chemical structures. A review of related azaspiro and oxaspiro compounds reveals a consistent pattern of hazards. The most relevant proxy, 2-Oxa-7-azaspiro[4.4]nonane hydrochloride (differing by an oxygen atom instead of sulfur), is classified with specific risks that form the basis of our safety protocol.[1]

Table 1: Anticipated Hazards Based on Structural Analogs

Hazard ClassificationGHS Hazard CodeAnticipated EffectSource/Rationale
Skin IrritationH315Causes skin irritation upon contact.Consistent finding across similar azaspiro compounds.[1][2]
Serious Eye IrritationH319Causes serious, potentially damaging, eye irritation.A common and significant risk for this chemical class.[1][2]
Respiratory IrritationH335May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]A key consideration for handling the solid form.
Allergic Skin ReactionH317May cause an allergic skin reaction (sensitization).A potential hazard for isothiazolinone-related structures.[3]
Aquatic ToxicityH410 / H411Potentially very toxic to aquatic life with long-lasting effects.A common feature of complex heterocyclic compounds.[3]

This assessment dictates that all handling procedures must prevent skin and eye contact, avoid inhalation of dust, and ensure containment to prevent environmental release.

The Primary Barrier: Engineering and Administrative Controls

Before any PPE is selected, robust engineering and administrative controls must be in place. They are the most effective measures for ensuring safety.

  • Engineering Control: All manipulations involving 7-Thia-1-azaspiro[4.4]nonane hydrochloride, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[2][4][5] This is non-negotiable as it contains any dusts or aerosols generated, protecting the user's breathing zone.

  • Administrative Controls:

    • Restricted Access: Only trained personnel authorized to work with this class of compounds should be allowed in the designated handling area.

    • Standard Operating Procedure (SOP): A detailed, written SOP for handling this specific chemical must be available to all users.

    • Designated Area: Clearly mark the area where this compound is being handled.

    • Handwashing: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4][5]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 7-Thia-1-azaspiro[4.4]nonane hydrochloride. The selection is based on the risk assessment in Table 1.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields.

  • Recommended Standard: Chemical safety goggles that form a seal around the eyes are required to provide superior protection from dust and potential splashes.[6]

  • Splash Hazard: When handling solutions or performing any operation with a risk of splashing, a full-face shield must be worn over chemical safety goggles.[7][8]

Skin and Body Protection

Given the high likelihood of skin irritation and potential for sensitization, preventing all skin contact is critical.[1][2][3]

  • Gloves:

    • Material: Use powder-free nitrile gloves.[9] Thicker gloves generally offer better protection.[9]

    • Protocol: Double-gloving is required. This provides protection during glove changes and in case of a breach in the outer glove.

    • Integrity: Inspect gloves for any signs of damage before use.[5]

    • Replacement: Change gloves immediately if contamination is suspected and, in any case, every 30-60 minutes during extended procedures.[9] Use proper removal technique to avoid contaminating your skin.[4][5]

  • Coat/Gown:

    • A clean, long-sleeved laboratory coat is mandatory.

    • For procedures involving larger quantities (>1g) or a higher risk of spills, a disposable, chemical-resistant gown with long, cuffed sleeves should be worn over the lab coat.[6][9]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required in the laboratory at all times.

Respiratory Protection

While the primary defense against inhalation is the chemical fume hood, respiratory protection may be necessary in specific scenarios.

  • Standard Operations (in a fume hood): No respiratory protection is typically required.

  • Outside of a Fume Hood: Any procedure that could generate dust outside of a fume hood (e.g., cleaning a large spill, handling in a malfunctioning hood) requires a NIOSH-approved respirator. A full-face respirator with P100 (or N95 as a minimum) cartridges is recommended.[6][10] Surgical masks provide no protection against chemical dusts.[6]

Operational Plan: Weighing and Solution Preparation

This step-by-step protocol integrates the PPE requirements into a common laboratory workflow.

  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker.

    • Ensure the safety shower and eyewash station are unobstructed.

    • Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent, etc.) inside the fume hood.

    • Place a labeled hazardous waste container inside the fume hood for disposal of contaminated items.

  • Donning PPE (in this order):

    • Lab coat or chemical-resistant gown.

    • Chemical safety goggles.

    • Inner pair of nitrile gloves.

    • Outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

  • Handling:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • Carefully open the container of 7-Thia-1-azaspiro[4.4]nonane hydrochloride.

    • Slowly and deliberately weigh the desired amount of the solid, minimizing any dust formation.

    • Transfer the solid to the receiving vessel.

    • Slowly add the solvent to dissolve the compound.

  • Decontamination and Doffing:

    • Securely close the primary container of the solid.

    • Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth, disposing of the cloth in the designated waste container.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the lab coat/gown.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

  • Final Step: Wash hands thoroughly with soap and water.

Disposal and Emergency Plans

  • Waste Disposal: All materials contaminated with 7-Thia-1-azaspiro[4.4]nonane hydrochloride, including gloves, weigh paper, and absorbent materials, must be collected in a clearly labeled, sealed container.[5] This container must be disposed of as hazardous chemical waste according to your institution's and local environmental regulations.[11] Do not discharge any amount to the sewer system.[3][11]

  • Spill Response:

    • For a small spill (<1g) inside a fume hood, absorb the material with an inert chemical binder (e.g., sand or vermiculite).[3] Carefully collect the mixture and place it in the hazardous waste container.

    • For any larger spill or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Exposure Protocol:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][12] Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an eye specialist.[3]

    • Inhalation: Move the affected person to fresh air.[2] If they feel unwell, seek medical attention.

Visual Decision Framework

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Decision_Flowchart start_node Start: Task Assessment Handling 7-Thia-1-azaspiro[4.4]nonane HCl d1 d1 start_node->d1 Is the task inside a certified fume hood? decision_node decision_node process_node process_node ppe_node ppe_node end_node Proceed with Task hazard_node hazard_node p1 Task Type? d1->p1 Yes hazard1 hazard1 d1->hazard1 No p2 p2 p1->p2 Weighing Solid (<1g) or Handling Dilute Solution p3 p3 p1->p3 Handling >1g Solid or Concentrated Solution p4 p4 p1->p4 Potential for Splash (e.g., sonicating, vortexing) p_stop Work Stoppage hazard1->p_stop STOP! Do not proceed. Consult EHS. ppe1 • Safety Goggles • Lab Coat • Double Nitrile Gloves p2->ppe1 Required PPE ppe2 • Safety Goggles • Chemical-Resistant Gown • Double Nitrile Gloves p3->ppe2 Required PPE ppe3 • Face Shield over Goggles • Chemical-Resistant Gown • Double Nitrile Gloves p4->ppe3 Required PPE ppe1->end_node ppe2->end_node ppe3->end_node

Caption: PPE selection flowchart for handling 7-Thia-1-azaspiro[4.4]nonane HCl.

References

  • Safety data sheet for ACTICIDE LT 2. (2019). Thor Specialities (UK) LTD.
  • Personal Protective Equipment. (2025). US Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET for 5-Azoniaspiro[4.4]nonane Chloride. (2025). TCI Chemicals.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention (CDC).
  • Safety Data Sheet for 7-BOC-3-HYDROXY-1-OXA-7-AZASPIRO[4.4]NONANE. (2024). CymitQuimica.
  • Personal Protective Equipment (PPE). (2026). Chemical Hazards Emergency Medical Management (CHEMM).
  • Safety Data Sheet for 6-oxa-9-azaspiro[4.5]decane hydrochloride. (2025). Aaron Chemicals LLC.
  • Safety Data Sheet for 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. (2025). ChemicalBook.
  • SAFETY D
  • 2-Oxa-7-azaspiro[4.4]nonane hydrochloride.
  • 2-Azaspiro[4.4]nonan-3-one,7-methyl-,(7R)-(9CI)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.